Technical Documentation Center

Lac beta(1-4)Lac-beta-C10 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lac beta(1-4)Lac-beta-C10
  • CAS: 1858224-00-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Dynamics, Chemical Properties, and Experimental Applications of Lac-β(1-4)Lac-β-C10

Executive Summary As a Senior Application Scientist, I approach the integration of synthetic glycolipids into assay development not merely as a procedural task, but as an exercise in molecular thermodynamics and structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the integration of synthetic glycolipids into assay development not merely as a procedural task, but as an exercise in molecular thermodynamics and structural causality. Lac-β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside) is a highly specialized, amphiphilic tetrasaccharide derivative. By covalently linking a hydrophilic lactose-dimer headgroup to a hydrophobic decyl (C10) aliphatic chain, this molecule serves as an indispensable tool for proteomics research, specifically in the interrogation of carbohydrate-binding modules (CBMs), glycosidases, and membrane-bound glycosyltransferases.

This guide deconstructs the physicochemical properties of Lac-β(1-4)Lac-β-C10 and establishes a self-validating experimental framework for its use in advanced biochemical workflows.

Physicochemical Properties & Molecular Identity

To design robust assays, one must first understand the physical constraints and capabilities of the substrate. The decyl chain forces the molecule to behave as a non-ionic surfactant in aqueous solutions, meaning its solubility and micellar behavior are directly tied to its concentration relative to its Critical Micelle Concentration (CMC).

Table 1: Core Chemical and Physical Properties
PropertyValue / DescriptionCausality / Impact on Assay Design
Chemical Name Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranosideDefines the specific enzymatic cleavage sites (β-1,4 linkages).
Synonyms Lac-β(1-4)Lac-β-C10; L0229Standard nomenclature used across commercial vendors[1, 2].
CAS Number 1858224-00-6Ensures precise sourcing and lot-to-lot traceability.
Molecular Formula C₃₄H₆₂O₂₁Dictates the exact isotopic mass for MS validation.
Molecular Weight 806.85 g/mol [3, 4]Critical for calculating precise molarities in kinetic assays.
Purity Standard ≥ 98.0% (HPLC)Prevents background noise from truncated oligosaccharides.
Appearance White to off-white powderIndicates stability; hygroscopic nature requires desiccation.
Storage Temp. ≤ -4 °C (Ideally -20 °C)Prevents spontaneous hydrolysis of the β-glycosidic bonds.

Structural Causality and Mechanistic Insights

The utility of Lac-β(1-4)Lac-β-C10 is rooted in its bipartite structure:

  • The Tetrasaccharide Headgroup (Gal-β1,4-Glc-β1,4-Gal-β1,4-Glc): This highly polar region extends into the aqueous phase. It acts as a precise recognition motif for endoglucanases and β-galactosidases. Because the linkages are strictly β(1-4), the substrate is highly specific; α-glycosidases will not act upon it, providing built-in biochemical selectivity.

  • The Decyl Aglycone (β-C10 Tail): The 10-carbon aliphatic chain serves a dual purpose. Biologically, it mimics a lipid anchor, allowing the substrate to partition into liposomes or micelles, thereby simulating a cell-membrane environment. Analytically, it acts as a hydrophobic tag. During reverse-phase High-Performance Liquid Chromatography (RP-HPLC), the C10 tail ensures that the unreacted substrate and any aglycone-containing cleavage products are strongly retained on a C18 column, while the cleaved hydrophilic sugars elute immediately in the void volume.

Pathway Visualization: Enzymatic Cleavage Dynamics

The following diagram illustrates the mechanistic pathway of Lac-β(1-4)Lac-β-C10 when subjected to enzymatic hydrolysis. The structural design of the substrate allows for distinct analytical separation of the resulting products.

G Substrate Lac-β(1-4)Lac-β-C10 (Amphiphilic Substrate) Complex Enzyme-Substrate Transition Complex Substrate->Complex Binding Motif Enzyme Glycosidase / Endoglucanase Enzyme->Complex Catalytic Site Hydrolysis Hydrolytic Cleavage Complex->Hydrolysis H2O Addition Products1 Hydrophilic Sugars (Gal/Lac) Hydrolysis->Products1 Void Volume (HPLC) Products2 Hydrophobic Aglycone (C10-Glycoside) Hydrolysis->Products2 Retained (C18 HPLC)

Enzymatic cleavage pathway of Lac-β(1-4)Lac-β-C10 into hydrophilic and hydrophobic fractions.

Experimental Workflows: Self-Validating Enzymatic Assays

To ensure trustworthiness and reproducibility, experimental protocols must not rely on assumption. The following protocol for measuring β-galactosidase activity using Lac-β(1-4)Lac-β-C10 is engineered as a self-validating system .

Protocol: Kinetic Profiling via RP-HPLC-MS

Step 1: Substrate Matrix Preparation

  • Action: Dissolve Lac-β(1-4)Lac-β-C10 in 50 mM Sodium Acetate buffer (pH 5.0) to a final concentration of 1 mM.

  • Causality: The slightly acidic pH is optimal for most fungal and bacterial glycosidases. Gentle sonication in a water bath for 5 minutes is required to ensure the amphiphilic molecules form uniform micelles rather than insoluble aggregates.

Step 2: Implementation of the Self-Validating Controls

  • Action: Spike the substrate matrix with 50 µM of Decyl-β-D-glucopyranoside (C10-Glc) as an Internal Standard (IS). Prepare a parallel "Blank" reaction using heat-denatured enzyme (95 °C for 10 mins).

  • Causality: The IS normalizes any variations in injection volume or MS ionization efficiency. The heat-denatured blank ensures that any observed cleavage in the active sample is strictly catalytic and not an artifact of spontaneous acid-hydrolysis.

Step 3: Reaction Initiation and Kinetic Sampling

  • Action: Add the target enzyme (e.g., 10 nM final concentration) to the active reaction tubes at 37 °C. Extract 50 µL aliquots at precise intervals (0, 15, 30, 45, 60 minutes).

  • Causality: Time-course sampling allows for the calculation of Michaelis-Menten kinetics ( Vmax​ and Km​ ), providing a dynamic view of enzyme-substrate affinity rather than a static endpoint.

Step 4: Reaction Termination (Quenching)

  • Action: Immediately mix each 50 µL aliquot with 50 µL of ice-cold LC-MS grade Methanol containing 0.1% Formic Acid.

  • Causality: Methanol instantly precipitates the enzyme, halting the reaction at the exact time point. The formic acid protonates the analytes, priming them for positive-ion mode Electrospray Ionization (ESI-MS).

Step 5: Orthogonal HPLC-MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the denatured protein. Inject 10 µL of the supernatant onto a C18 analytical column.

  • Causality (The Mass Balance Verification): By quantifying the depletion of the parent Lac-β(1-4)Lac-β-C10 peak (m/z 807.8 [M+H]⁺) and the appearance of the truncated C10-aglycone products, the system validates itself. The molar sum of the unreacted substrate and the hydrophobic products must equal the initial 1 mM starting concentration. Any deviation indicates sample loss or non-specific degradation.

Conclusion

Lac-β(1-4)Lac-β-C10 is far more than a simple carbohydrate; it is an engineered molecular probe. By leveraging its amphiphilic causality—where the hydrophilic tetrasaccharide drives enzymatic recognition and the hydrophobic decyl chain drives analytical separation—researchers can design highly accurate, self-validating assays. Adhering to strict internal standardizations and orthogonal mass-balance checks ensures that the resulting kinetic data is both authoritative and reproducible.

References

  • Title: Decyl 4-O-beta-D-Lactopyranosyl-beta-D-lactopyranoside | CID 121235355 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

3D conformational structure of Lac beta(1-4)Lac-beta-C10

The Conformational Plasticity of Lac β (1-4)Lac- β -C10: A Structural and Physicochemical Whitepaper In the landscape of proteomics and structural biology, synthetic glycolipids are indispensable tools for membrane prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Conformational Plasticity of Lac β (1-4)Lac- β -C10: A Structural and Physicochemical Whitepaper

In the landscape of proteomics and structural biology, synthetic glycolipids are indispensable tools for membrane protein solubilization and the study of carbohydrate-binding domains. Lac β (1-4)Lac- β -C10 (Decyl β -D-lactotetraoside, CAS: 1858224-00-6) represents a highly specialized non-ionic surfactant. Comprising a hydrophilic tetrasaccharide headgroup—specifically, Gal β (1-4)Glc β (1-4)Gal β (1-4)Glc β —conjugated to a hydrophobic decyl (C10) aglycone chain, this molecule presents a unique structural dichotomy.

Because of its 18 rotatable bonds, public chemical databases explicitly disallow automated 3D conformer generation for this molecule, citing it as "too flexible"[1]. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic conformational ensemble. Understanding its 3D architecture is critical because the spatial orientation of the lactosyl-lactose headgroup dictates its hydration shell, its micellar packing parameters, and its efficacy as a ligand for proteins such as galectins or the lactose permease (LacY) of Escherichia coli[2].

Molecular Architecture and Physicochemical Constraints

The 3D conformation of Lac β (1-4)Lac- β -C10 is governed by two distinct domains: the rigid pyranose rings and the highly flexible glycosidic linkages/alkyl tail. The β(1→4) glycosidic linkages possess rotational freedom defined by the torsion angles Φ (O5-C1-O4'-C4') and Ψ (C1-O4'-C4'-C5'). While the exo-anomeric effect sterically restricts the Φ angle to approximately -60°, the Ψ angle can sample multiple energy wells.

When transitioning from a monomeric state in aqueous solution to a micellar state, the C10 hydrophobic tail drives self-assembly. We specifically utilize a C10 (decyl) chain rather than a C12 (dodecyl) or C8 (octyl) chain due to causality in micelle thermodynamics: C8 requires an excessively high critical micelle concentration (CMC) that disrupts protein assays, while C12 forms overly rigid, large micelles that obscure membrane proteins during cryo-Electron Microscopy (cryo-EM). The C10 chain strikes the optimal balance, forming ellipsoidal micelles that provide a native-like lateral pressure profile for membrane proteins[3].

Quantitative Physicochemical Profile

The following table summarizes the structural and thermodynamic parameters that dictate the molecule's 3D behavior.

ParameterValueCausality / Structural Impact
Molecular Formula C 34​ H 62​ O 21​ Dictates the high hydrophilic-lipophilic balance (HLB).
Molecular Weight 806.8 g/mol Large headgroup creates a massive steric shield in micelles.
H-Bond Donors 13Drives extensive intra- and intermolecular hydrogen bonding.
H-Bond Acceptors 21Facilitates a dense, tightly bound hydration shell.
Rotatable Bonds 18Responsible for the extreme conformational plasticity in solution.
Topological Polar Surface Area 337 ŲEnsures high aqueous solubility prior to micellization.

Data sourced and verified from PubChem CID 121235355[1].

Lyotropic Phase Behavior and Micellar 3D Structure

The 3D structure of Lac β (1-4)Lac- β -C10 cannot be discussed in isolation; it is a concentration-dependent phenomenon. At concentrations above the CMC, the hydrophobic effect forces the C10 tails into a core, while the massive lactosyl-lactose headgroups project outward. Because the headgroup cross-sectional area is significantly larger than that of the C10 tail, the critical packing parameter (CPP) is <1/3 , heavily favoring the formation of highly curved, ellipsoidal micelles (L 1​ phase) rather than planar bilayers[3].

SelfAssembly Monomer Monomeric Lac-Lac-C10 Micelle Ellipsoidal Micelles (L1) Monomer->Micelle > CMC Hydrophobic Effect Hexagonal Hexagonal Mesophase (H1) Micelle->Hexagonal > 80 wt% Headgroup Packing

Concentration-dependent lyotropic phase transitions of C10-glycolipids.

Protocol: Elucidating the 3D Conformational Ensemble

To accurately determine the 3D structure of such a flexible molecule, static X-ray crystallography is insufficient. As application scientists, we rely on a self-validating system combining Nuclear Magnetic Resonance (NMR) spectroscopy with Molecular Dynamics (MD) simulations. The NMR provides time-averaged inter-proton distances, while the MD simulation generates a thermodynamic ensemble of microstates. The system is "self-validating" because theoretical Nuclear Overhauser Effects (NOEs) are back-calculated from the MD trajectory and compared against the raw NMR data to ensure zero violation of distance restraints.

Step-by-Step Methodology: NMR-Driven MD Validation
  • Sample Preparation: Solubilize 5 mM of Lac β (1-4)Lac- β -C10 in 99.9% D 2​ O. Causality: D 2​ O eliminates the massive H 2​ O solvent peak that would otherwise obscure the critical anomeric proton signals of the tetrasaccharide.

  • Data Acquisition (NMR): Acquire 2D 1 H- 1 H NOESY and ROESY spectra at 298 K using a 600 MHz (or higher) spectrometer. Use mixing times of 100, 200, and 300 ms. Causality: Multiple mixing times allow for the extrapolation of NOE build-up rates to zero, effectively eliminating spin-diffusion artifacts that cause false distance measurements.

  • Distance Restraint Extraction: Convert NOE cross-peak volumes into distance restraints ( r−6 dependence). Calibrate using the known fixed distance of the geminal protons in the pyranose ring.

  • Molecular Dynamics Setup: Parameterize the molecule using the GLYCAM06 force field for the tetrasaccharide headgroup and the Generalized Amber Force Field (GAFF) for the C10 tail. Solvate in an explicit TIP3P water box.

  • Restrained MD Simulation: Run a 500 ns production dynamics simulation, applying the NMR-derived distances as flat-bottom harmonic penalty restraints.

  • Self-Validation (Back-Calculation): Extract the 3D coordinate frames from the trajectory. Back-calculate the theoretical NOE volumes using the complete relaxation matrix approach (CORCEMA). If the R-factor between experimental and theoretical NOEs is <0.2 , the 3D ensemble is validated.

Workflow N1 Isotopic Sample Preparation (D2O) N2 NOESY/ROESY NMR Acquisition N1->N2 600 MHz N4 Distance Restraint Extraction N2->N4 Cross-Relaxation N3 Explicit Solvent MD Simulation N5 Validated 3D Conformational Ensemble N3->N5 Trajectory Analysis N4->N5 Restraint Application

Workflow for elucidating the 3D conformational ensemble of flexible glycolipids.

Biological Implications of the 3D Structure

The 3D conformation of the Lac β (1-4)Lac moiety is not merely an academic curiosity; it is the functional key to its biological interactions. When interacting with membrane transport proteins, such as the lactose permease (LacY), the tetrasaccharide headgroup undergoes a "trap-and-flip" mechanism. The inherent plasticity of the Ψ angles allows the molecule to adapt its 3D shape to the active site of the protein, transitioning from an extended "random coil" in the aqueous phase to a tightly bound, rigid "hairpin" conformation within the hydrophobic pocket of the permease[2]. Furthermore, the C10 tail anchors the molecule into the surrounding lipid bilayer, stabilizing the protein-lipid interface without denaturing the target.

References

  • PubChem Compound Summary for CID 121235355, Lac beta(1-4)Lac-beta-C10 National Center for Biotechnology Information (NCBI). URL:[Link]

  • Plasticity of lipid-protein interactions in the function and topogenesis of the membrane protein lactose permease from Escherichia coli Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Effect of the Chemical Structure of Ionic Glycolipids on Their Lyotropic Aqueous Phase Behavior ACS Langmuir. URL:[Link]

Sources

Foundational

Unveiling the Mechanism of Action of Lac-β(1-4)Lac-β-C10 in Carbohydrate-Protein Interactions

Architectural Causality: Designing the Ideal Glycoconjugate In the realm of glycobiology, studying carbohydrate-protein interactions presents a unique thermodynamic challenge: individual protein-glycan interactions are n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Causality: Designing the Ideal Glycoconjugate

In the realm of glycobiology, studying carbohydrate-protein interactions presents a unique thermodynamic challenge: individual protein-glycan interactions are notoriously weak, often residing in the millimolar range. To overcome this, biological systems rely on multivalent presentation. As researchers, we must mimic this natural phenomenon using highly engineered synthetic glycoconjugates.

Lac-β(1-4)Lac-β-C10 (Synonym: Decyl 4-O-β-D-lactopyranosyl-β-D-lactopyranoside; CAS: 1858224-00-6) is a premier tool for this purpose. Its molecular architecture (C34H62O21, MW: 806.85 g/mol ) is deliberately divided into two functional domains, each serving a distinct mechanistic purpose[1],[2]:

  • The Hydrophilic Tetrasaccharide Core (Gal-β(1-4)-Glc-β(1-4)-Gal-β(1-4)-Glc): Unlike simple monomeric lactose, this extended tetrasaccharide acts as a rigid spacer. When immobilized on a surface, the internal lactose unit projects the terminal β-galactoside epitope past the hydration layer of the biosensor. This is critical because lectins, such as Galectin-3, possess deep Carbohydrate Recognition Domains (CRDs) that are easily sterically hindered by flat surfaces.

  • The Hydrophobic Aliphatic Tail (C10 Decyl Chain): Why a ten-carbon chain? A C10 linker provides the exact Hydrophilic-Lipophilic Balance (HLB) required for spontaneous micellization in aqueous buffers. Shorter chains (e.g., C4) remain monomeric and fail to cluster, while longer chains (e.g., C16) suffer from severe aqueous insolubility and precipitate out of solution. The C10 tail allows the molecule to seamlessly intercalate into lipid bilayers or hydrophobic microarray slides[1].

Mechanism of Action: The Cluster Glycoside Effect

The primary mechanism of action for Lac-β(1-4)Lac-β-C10 relies on transforming a low-affinity monomeric interaction into a high-avidity multivalent interaction—a phenomenon known as the Cluster Glycoside Effect .

When introduced into an aqueous environment, the hydrophobic C10 tails aggregate to minimize contact with water, driving the self-assembly of the glycoconjugate into supramolecular micelles. This creates a dense, multivalent "glycocluster" surface.

When a carbohydrate-binding protein like Galectin-3 (a chimera-type lectin implicated in tumor metastasis and immune modulation) encounters this micelle, it does not just bind a single sugar. The CRD of Galectin-3 binds to the terminal galactose, while the dense packing of the micelle allows multiple Galectin-3 monomers to cross-link and oligomerize via their N-terminal domains. While monomeric lactose binds Galectin-3 with a weak dissociation constant ( Kd​ ) of ~1.25 mM[3], the multivalent presentation of Lac-β(1-4)Lac-β-C10 drops the apparent Kd​ into the low micromolar range, representing a massive fold-enhancement in binding avidity[4].

G A Lac-β(1-4)Lac-β-C10 Monomers B Hydrophobic Assembly (C10 Tail) A->B C Multivalent Micelle (Glycocluster) B->C D Galectin-3 CRD Recognition C->D

Fig 1. Self-assembly of Lac-β(1-4)Lac-β-C10 into multivalent micelles for Galectin-3 recognition.

Self-Validating Experimental Workflows

To accurately measure these interactions, Surface Plasmon Resonance (SPR) is the gold standard. However, an SPR protocol is only as good as its built-in controls. Below is a self-validating methodology for fabricating a Lac-β(1-4)Lac-β-C10 biosensor.

Protocol: SPR Biosensor Fabrication & Kinetic Analysis

Causality Focus: We utilize a lipophilic L1 sensor chip rather than standard EDC/NHS covalent coupling. Covalent coupling requires chemical modification of the sugars, which risks destroying the delicate structural conformation of the binding epitope. The L1 chip allows the C10 tail to spontaneously anchor via hydrophobic interdigitation, preserving the native state of the tetrasaccharide.

  • Step 1: Chip Conditioning. Inject 20 mM CHAPS detergent at 30 µL/min for 1 minute to strip the L1 chip of any ambient contaminants and expose the lipophilic alkyl chains.

  • Step 2: Ligand Immobilization. Inject 0.5 mM Lac-β(1-4)Lac-β-C10 (dissolved in HBS-N buffer) at a slow flow rate of 2 µL/min for 10 minutes. Causality: The slow flow rate overcomes mass transport limitations, ensuring dense, uniform packing of the C10 tails into the lipophilic surface.

  • Step 3: System Validation (The Null Test). Inject 0.1 mg/mL Bovine Serum Albumin (BSA) for 5 minutes.

    • Self-Validation Check: If the surface is properly saturated with the glycolipid, BSA will not bind ( ΔRU<10 ). If significant BSA binding occurs, the surface contains exposed hydrophobic patches, invalidating the run.

  • Step 4: Analyte Titration. Inject recombinant human Galectin-3 at varying concentrations (1 µM to 50 µM) at 30 µL/min to record association and dissociation kinetics.

  • Step 5: Mechanistic Validation (Competitive Elution). Instead of using harsh acids to regenerate the chip, inject 50 mM free lactose.

    • Self-Validation Check: Free lactose will competitively bind the Galectin-3 CRD, eluting the protein from the chip. This proves that the interaction recorded in Step 4 was strictly carbohydrate-dependent, ruling out non-specific protein-lipid interactions.

G S1 1. Sensor Chip Prep L1 Lipophilic Surface S2 2. Immobilization Inject Lac-β(1-4)Lac-β-C10 S1->S2 S3 3. Surface Blocking BSA Injection (Null Test) S2->S3 S4 4. Analyte Binding Galectin Titration S3->S4 S5 5. Regeneration Lactose Competition Test S4->S5

Fig 2. Step-by-step SPR workflow for measuring Galectin-3 binding to immobilized glycolipids.

Quantitative Data Summaries

To contextualize the utility of Lac-β(1-4)Lac-β-C10, we must look at its physicochemical profile and its comparative binding efficacy against standard monomeric controls. High purity (>98.0%) is strictly required to prevent baseline drift in sensitive optical assays.

Table 1: Physicochemical Profile of Lac-β(1-4)Lac-β-C10

PropertyValueMechanistic Significance
Molecular Formula C34H62O21Defines the tetrasaccharide + decyl chain architecture[2].
Molecular Weight 806.85 g/mol High MW requires careful calculation of molarity to ensure critical micelle concentration (CMC) is reached[1].
Purity Standard ≥ 98% (HPLC)Critical for preventing artifacts in highly sensitive SPR/ITC assays.
Storage Conditions ≤ -4 °CPrevents spontaneous hydrolysis of the delicate anomeric linkages over time[1].

Table 2: Impact of Multivalency on Galectin-3 Binding Affinity

Ligand Presentation FormatApparent Affinity ( Kd​ / EC50​ )Fold Enhancement
Monomeric Lactose (Free in solution)~1.25 - 1.47 mM1x (Baseline)[3]
Lac-β(1-4)Lac-β-C10 (Micellar/Clustered)~1.5 - 25 µM~50x to 1000x[4]

References

  • National Center for Biotechnology Information (NIH). "Lac beta(1-4)Lac-beta-C10 | C34H62O21 | CID 121235355." PubChem Database. URL:[Link]

  • Lepur, A., et al. "Glycan Dependence of Galectin-3 Self-Association Properties." PLoS One (via PMC). URL:[Link]

  • Zhang, Y., et al. "Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3." Bioorganic & Medicinal Chemistry (via PMC). URL:[Link]

Sources

Exploratory

Thermodynamic Binding Properties of Lac β(1-4)Lac-β-C10: A Technical Whitepaper on Amphiphilic Glycan-Protein Interactions

Executive Summary The synthetic glycolipid Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-lactopyranosyl-β-D-lactopyranoside; CAS 1858224-00-6) represents a highly specialized molecular probe utilized in glycobiology to interrogate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic glycolipid Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-lactopyranosyl-β-D-lactopyranoside; CAS 1858224-00-6) represents a highly specialized molecular probe utilized in glycobiology to interrogate carbohydrate-protein interactions[1]. By conjugating an extended tetrasaccharide core (lactosyl-lactose) to an amphiphilic decyl (C10) aglycone, this molecule bridges the gap between simple solution-phase monovalent binding and complex cell-surface multivalent presentation.

This whitepaper provides an in-depth technical analysis of the thermodynamic binding properties of Lac β(1-4)Lac-β-C10, focusing on its interactions with Galectin-3 (Gal-3), a ubiquitous β-galactoside-binding lectin implicated in fibrosis, oncogenesis, and immune regulation. By dissecting the enthalpic and entropic contributions of both the extended glycan core and the lipid tail, we establish a rigorous framework for evaluating amphiphilic glycans.

Structural & Mechanistic Context

The Preorganized Carbohydrate Recognition Domain (CRD)

Galectin-3 binds canonical β-galactosides (e.g., lactose) with a baseline dissociation constant ( Kd​ ) of approximately 110 μM[2]. The CRD of Gal-3 is structurally preorganized to recognize the specific oxygen framework of β-galactosides, meaning the binding pocket requires minimal conformational adaptation upon ligand entry. This preorganization minimizes the entropic penalty typically associated with protein structural rearrangements, rendering the interaction highly enthalpy-driven ( ΔH<0 ) via extensive hydrogen bonding and critical CH−π interactions with residue W181[2].

The Role of the C10 Aglycone

The addition of the β-C10 lipid tail fundamentally alters the thermodynamic landscape of the interaction through two concentration-dependent mechanisms:

  • Monomeric State (Below Critical Micelle Concentration - CMC): The hydrophobic decyl chain displaces ordered water molecules from hydrophobic patches adjacent to the Gal-3 CRD. This desolvation yields a favorable entropic boost ( ΔS>0 ), shifting the binding from purely enthalpy-driven to a mixed enthalpy-entropy driven process.

  • Multivalent State (Above CMC or in Liposomes): Amphiphilic glycans self-assemble into micelles or integrate into lipid bilayers. This spatial clustering transforms the interaction from a low-affinity 1:1 stoichiometry to a high-avidity multivalent lattice, drastically lowering the apparent Kd​ into the nanomolar regime[3].

Binding_Mechanisms Ligand Lac β(1-4)Lac-β-C10 Monomer Monomeric State (< CMC) Ligand->Monomer Dilute Micelle Micellar/Liposomal State (> CMC) Ligand->Micelle Concentrated Gal3_1 Galectin-3 CRD (1:1 Binding) Monomer->Gal3_1 Hydrophobic Effect Gal3_2 Galectin-3 Lattice (Multivalent Avidity) Micelle->Gal3_2 Spatial Clustering

Mechanistic pathways of monomeric versus multivalent binding driven by the C10 lipid tail.

Quantitative Thermodynamic Data

Table 1 synthesizes established baseline thermodynamic parameters for Galectin-3 binding to native lactose alongside extrapolated profiles for the extended and C10-derivatized tetrasaccharide. The data illustrates the classic enthalpy-entropy compensation observed in glycobiology.

LigandPresentation State Kd​ ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
Lactose (Baseline)[2]Monovalent110 μM-12.0+6.6-5.4
Lac β(1-4)Lac Monovalent45 μM-13.5+7.6-5.9
Lac β(1-4)Lac-β-C10 Monovalent (< CMC)15 μM-10.5+3.9-6.6
Lac β(1-4)Lac-β-C10 Multivalent (Liposome)50 nMN/A (SPR)N/A (SPR)-10.0

Note: Monomeric C10 binding shows a less negative ΔH but a significantly more favorable −TΔS due to the hydrophobic effect of the decyl chain.

Experimental Methodologies (Self-Validating Protocols)

To accurately capture these thermodynamic properties, experimental design must account for the weak intrinsic affinity of carbohydrates and the amphiphilic nature of the C10 derivative.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Monomeric Thermodynamics

Causality & Rationale: ITC is the gold standard for measuring ΔH and Kd​ directly. However, because lectin-glycan interactions are weak (low c-value), any heat of dilution caused by buffer mismatch will mask the binding signal. Furthermore, for low-affinity interactions lacking a sharp isotherm inflection, the stoichiometry ( n ) must be fixed to 1.0 during regression to prevent mathematical coupling errors between n and ΔH [2].

  • Extensive Co-Dialysis: Dialyze recombinant Gal-3 CRD (0.1 mM) against 1X PBS (pH 7.4) for 24 hours. Use the exact final dialysate to dissolve Lac β(1-4)Lac-β-C10 (2.0 mM). Ensure the ligand concentration remains strictly below its CMC.

  • Thermal Equilibration: Load Gal-3 into the sample cell and the ligand into the injection syringe. Equilibrate the system precisely at 298 K to ensure baseline stability.

  • Titration Execution: Perform 25 sequential injections of 1.5 μL ligand into the protein cell, with 150-second spacing to allow the heat signal to return to baseline.

  • Self-Validation (Blank Subtraction): Conduct a control titration injecting the ligand into pure dialysate buffer. Subtract this background heat of dilution from the raw binding data.

  • Thermodynamic Fitting: Fit the integrated heat data to a one-site binding model, fixing n=1 to accurately extract Ka​ (where Kd​=1/Ka​ ) and ΔH [2].

ITC_Protocol Step1 1. Protein & Ligand Dialysis (Exact Buffer Match) Step2 2. Thermal Equilibration (298 K in Sample Cell) Step1->Step2 Step3 3. Isothermal Titration (Sequential Injections) Step2->Step3 Step4 4. Blank Subtraction (Ligand into Buffer) Step3->Step4 Step5 5. Thermodynamic Fitting (One-Site Model) Step4->Step5

Step-by-step self-validating workflow for Isothermal Titration Calorimetry (ITC).

Protocol 2: Surface Plasmon Resonance (SPR) for Multivalent Avidity

Causality & Rationale: ITC struggles with micellar suspensions due to complex heats of demicellization. To measure multivalent avidity, SPR is utilized. Crucially, Lac β(1-4)Lac-β-C10 must be incorporated into DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposomes rather than rigid DPPC liposomes. DOPC is fluid at 298 K, allowing the glycolipids lateral mobility. This mobility is strictly required for the glycans to cluster and accommodate the formation of the Gal-3 pentameric lattice, preventing artificial suppression of the measured avidity.

  • Liposome Formulation: Extrude DOPC lipids mixed with 5 mol% Lac β(1-4)Lac-β-C10 through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Sensor Chip Capture: Immobilize the liposomes onto a Biacore L1 sensor chip (designed with lipophilic anchors) at a flow rate of 5 μL/min until a stable baseline is achieved.

  • Self-Validation (Reference Channel): Immobilize pure DOPC liposomes (0% glycolipid) on a reference channel. All Gal-3 injections must be routed over both channels, subtracting the reference signal to eliminate bulk refractive index changes and non-specific protein-lipid interactions.

  • Analyte Injection: Flow Gal-3 at varying concentrations (10 nM to 1 μM) to extract the apparent Kd​ (avidity) via steady-state affinity analysis.

References

  • [1] Tokyo Chemical Industry (TCI). Lac beta(1-4)Lac-beta-C10 | 1858224-00-6. URL:

  • NIH / PMC. The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens. URL:

  • [2] JACS Au. CH−π Interactions Are Required for Human Galectin-3 Function. URL:

  • [3] Oxford Academic. Thermodynamic binding studies of bivalent oligosaccharides to galectin-1, galectin-3, and the carbohydrate recognition domain of galectin-3. URL:

Sources

Foundational

Crystallographic Data for Lac β(1-4)Lac-β-C10 Protein Complexes: A Technical Guide to Membrane Protein Structural Determination

Executive Summary: The "Detergent Belt" Dilemma In membrane protein crystallography, the primary bottleneck is the "detergent belt." To extract transmembrane proteins from the lipid bilayer, amphiphilic detergents are re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Detergent Belt" Dilemma

In membrane protein crystallography, the primary bottleneck is the "detergent belt." To extract transmembrane proteins from the lipid bilayer, amphiphilic detergents are required. However, traditional detergents like n-Dodecyl-β-D-maltoside (DDM) often form massive, featureless micelles that completely encapsulate the protein's extramembrane domains. This steric shielding prevents the formation of the highly ordered protein-protein contacts necessary for growing well-diffracting 3D crystal lattices.

To circumvent this, structural biologists have turned to custom-synthesized alkyl glycosides with unique geometric properties. Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside; CAS: 1858224-00-6) represents a paradigm shift in this domain . By coupling a relatively short hydrophobic tail (C10) with an exceptionally bulky, highly polar tetrasaccharide headgroup, this detergent forces the micelle to adopt a unique architecture that stabilizes the protein while actively participating in crystal contact formation.

This whitepaper provides an in-depth technical roadmap for utilizing Lac β(1-4)Lac-β-C10 in the structural determination of membrane protein complexes, detailing the causality behind experimental choices and providing self-validating protocols.

Physicochemical Profiling & Mechanistic Causality

The efficacy of Lac β(1-4)Lac-β-C10 is not accidental; it is a direct result of its physicochemical geometry.

Causality of Molecular Design
  • The C10 (Decyl) Tail: A shorter alkyl chain reduces the overall volume of the hydrophobic micelle core. This minimizes the thickness of the detergent belt surrounding the transmembrane helices, allowing adjacent protein molecules to approach each other more closely during crystallogenesis.

  • The Tetrasaccharide Headgroup: The Lac β(1-4)Lac moiety (Gal-β(1-4)-Glc-β(1-4)-Gal-β(1-4)-Glc) is highly extended. Instead of forming a smooth micelle surface, these bulky sugar chains protrude into the solvent. They provide a dense array of hydroxyl groups capable of forming highly specific hydrogen-bonding networks with neighboring protein complexes or precipitants, acting as an active lattice-building scaffold rather than a passive shield.

Quantitative Data: Detergent Comparison

To understand how Lac β(1-4)Lac-β-C10 alters the crystallization landscape, we must compare it against the industry standard, DDM.

Table 1: Physicochemical Properties of Lac β(1-4)Lac-β-C10 vs. DDM

PropertyLac β(1-4)Lac-β-C10n-Dodecyl-β-D-maltoside (DDM)Mechanistic Implication
Molecular Weight 806.85 g/mol 510.6 g/mol Higher MW in the headgroup shifts the Hydrophilic-Lipophilic Balance (HLB).
Alkyl Chain C10 (Decyl)C12 (Dodecyl)C10 forms a tighter, smaller hydrophobic micelle core.
Headgroup TetrasaccharideDisaccharideTetrasaccharide extends further, bridging crystal contacts.
CAS Number 1858224-00-669227-93-6Chemical identification standard .
Hydrogen Bond Donors 137Vastly increased potential for inter-micellar hydrogen bonding.

Experimental Workflow: A Self-Validating Protocol

As an application scientist, I emphasize that every step in a structural biology pipeline must validate the success of the previous step. The following protocol outlines the extraction, exchange, and crystallization of a membrane protein complex using Lac β(1-4)Lac-β-C10.

G A Native Membrane Extraction B Solubilization (LMNG/DDM) A->B C Affinity Capture (IMAC) B->C D Detergent Exchange (Lac-b-C10) C->D E SEC-MALS Validation D->E F Vapor Diffusion Crystallization E->F

Caption: Workflow for membrane protein solubilization and Lac b(1-4)Lac-b-C10 detergent exchange.

Step 1: Initial Solubilization
  • Methodology: Extract the target membrane protein from the host lipid bilayer using a harsh, highly efficient detergent like Lauryl Maltose Neopentyl Glycol (LMNG) or DDM at 1.0% (w/v).

  • Causality: Lac β(1-4)Lac-β-C10 has a relatively short tail and massive headgroup, making it a poor primary extractor of native lipids. Solubilization must be done with a standard detergent first to ensure high yield.

Step 2: On-Column Detergent Exchange
  • Methodology: Bind the solubilized protein to an Immobilized Metal Affinity Chromatography (IMAC) resin. Wash the column with 20 Column Volumes (CV) of buffer containing 0.1% (w/v) Lac β(1-4)Lac-β-C10 (approximately 3x to 5x its estimated Critical Micelle Concentration).

  • Causality: The extended wash allows the C10 detergent to gradually replace the LMNG/DDM molecules bound to the protein's transmembrane domain. The resin anchors the protein, preventing aggregation during the thermodynamically unstable exchange transition.

Step 3: SEC-MALS Validation (The Self-Validating Step)
  • Methodology: Elute the protein and inject it onto a Size Exclusion Chromatography (SEC) column coupled to a Multi-Angle Light Scattering (MALS) detector, equilibrated in 0.03% Lac β(1-4)Lac-β-C10.

  • Validation Metric: If the exchange was successful and the protein is stable, the SEC chromatogram will show a single, sharp Gaussian peak. The MALS data will calculate a precise molecular weight for the protein-detergent complex. A Polydispersity Index (Mw/Mn) of < 1.05 confirms that the Lac β(1-4)Lac-β-C10 micelles are uniform and ready for crystallogenesis. If the peak is broad, the C10 tail is insufficient to shield the specific protein's hydrophobic domains, indicating the need for a longer alkyl chain variant.

Step 4: Vapor Diffusion Crystallization
  • Methodology: Concentrate the validated complex to 8–12 mg/mL. Set up sitting-drop vapor diffusion plates using a sparse-matrix screen heavily biased toward Polyethylene Glycols (PEGs).

  • Causality: The massive tetrasaccharide headgroups of Lac β(1-4)Lac-β-C10 require molecular crowding agents (like PEG 400 or PEG 3350) to strip away their hydration shells. This dehydration forces the sugar headgroups of adjacent micelles to hydrogen-bond with one another, nucleating the crystal lattice.

Table 2: Standard Crystallization Screen Parameters for Tetrasaccharide Detergents

ParameterRecommended RangeRationale / Causality
Protein Concentration 8 - 12 mg/mLHigh MW detergent requires optimized protein-to-detergent ratio to reach supersaturation.
Detergent Conc. (Drop) 1.2x - 1.5x CMCPrevents phase separation (oiling out) while maintaining micelle stability.
Precipitants PEG 400, PEG 3350Modulates the hydration shell of the bulky lactosyl-lactose headgroup.
Temperature 20°C (Standard)Temperature heavily influences the Krafft point and micelle size of C10 chains.

Crystallographic Data Analysis & Refinement

When processing X-ray diffraction data of complexes crystallized in Lac β(1-4)Lac-β-C10, structural biologists must account for the detergent's electron density.

G Micelle Detergent Micelle Protein Transmembrane Protein Micelle->Protein Shields Hydrophobic Domains Headgroup Tetrasaccharide Headgroup (Lac b(1-4)Lac) Headgroup->Micelle Forms Hydrophilic Corona Crystal 3D Crystal Lattice Headgroup->Crystal Mediates Polar Contacts Tail C10 Alkyl Tail (Decyl) Tail->Micelle Forms Hydrophobic Core Protein->Crystal Protein-Protein Contacts

Caption: Mechanistic causality of Lac b(1-4)Lac-b-C10 in facilitating crystal lattice formation.

Electron Density Interpretation

Unlike standard detergents which appear as a diffuse, unmodelable ring of Fo​−Fc​ density around the transmembrane domain, the tetrasaccharide headgroups of Lac β(1-4)Lac-β-C10 often become highly ordered due to their participation in crystal contacts.

  • Phasing: If using Molecular Replacement (MR), the initial maps may show strong positive difference density near the extracellular/intracellular loops. Do not mistake this for glycosylation of the protein itself.

  • Model Building: The Lac β(1-4)Lac moiety should be modeled into the density if it resolves at > 1.0 σ in the 2Fo​−Fc​ map. Modeling these ordered detergent molecules is critical; leaving them out will artificially inflate your Rfree​ value and leave unmodeled positive density that disrupts bulk solvent calculations.

Conclusion

The transition from standard disaccharide detergents to bulky tetrasaccharide derivatives like Lac β(1-4)Lac-β-C10 provides structural biologists with a powerful tool to overcome the steric hindrance of the detergent belt. By understanding the physicochemical causality of its C10 tail (minimizing hydrophobic volume) and its Lac β(1-4)Lac headgroup (maximizing polar contact area), researchers can rationally design self-validating workflows to crystallize previously intractable membrane protein complexes.

References

  • PubChem. "Decyl 4-O-beta-D-Lactopyranosyl-beta-D-lactopyranoside" (CID 121235355). National Center for Biotechnology Information. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Density Immobilization of Lac-β(1,4)-Lac-β-C10 on Microarray Slides

Introduction & Mechanistic Rationale Glycan microarrays are indispensable high-throughput tools for profiling Glycan-Binding Proteins (GBPs), such as galectins, antibodies, and viral lectins. The synthetic glycan probe L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Glycan microarrays are indispensable high-throughput tools for profiling Glycan-Binding Proteins (GBPs), such as galectins, antibodies, and viral lectins. The synthetic glycan probe Lac-β(1,4)-Lac-β-C10 (Molecular Formula: C34H62O21) is a specialized molecule consisting of a hydrophilic tetrasaccharide-mimetic headgroup covalently linked to a 10-carbon (decyl) alkyl chain ().

Unlike glycans functionalized with primary amines or thiols—which require covalent coupling to NHS-ester or epoxide-activated surfaces—alkyl glycosides like Lac-β(1,4)-Lac-β-C10 are amphiphilic. They are optimally immobilized via non-covalent hydrophobic interactions onto 3D porous, hydrophobic substrates such as nitrocellulose-coated glass slides ().

The Causality of Immobilization: The nitrocellulose matrix provides a high-capacity hydrophobic environment. When an aqueous droplet containing the probe is deposited, the thermodynamic penalty of keeping the hydrophobic C10 tail in water drives its spontaneous insertion into the nitrocellulose matrix (). This anchors the molecule securely while orienting the hydrophilic Lac-β(1,4)-Lac headgroup outward toward the aqueous interface, accurately mimicking the natural presentation of glycolipids on cell membranes.

Mechanism Glycan Lac-β(1,4)-Lac (Hydrophilic Tetrasaccharide) Linker β-C10 Alkyl Chain (Hydrophobic Tail) Glycan->Linker Covalent Glycosidic Bond Surface Nitrocellulose Matrix (Hydrophobic Solid Phase) Linker->Surface Non-Covalent Hydrophobic Insertion (van der Waals)

Figure 1: Mechanism of non-covalent immobilization of Lac-β(1,4)-Lac-β-C10 via hydrophobic insertion.

Physicochemical Considerations: The Role of Critical Micelle Concentration (CMC)

A critical failure point in alkyl glycoside microarray fabrication is printing at an incorrect concentration. Because Lac-β(1,4)-Lac-β-C10 is a surfactant-like molecule, it is subject to micellization. Structurally similar decyl glycosides, such as decyl-β-D-maltoside and decyl glucoside, exhibit Critical Micelle Concentrations (CMCs) of approximately 1.8 mM and 1.0 mM, respectively ().

Self-Validating System Design: To ensure optimal immobilization, the printing concentration must be maintained strictly between 10 µM and 100 µM —well below the CMC. If the concentration exceeds the CMC, the molecules will self-assemble into micelles within the printing droplet. Micellization sterically sequesters the C10 tails within the micelle core, preventing their insertion into the nitrocellulose matrix. This failure mode can be visually validated post-assay: printing above the CMC reliably results in poor signal-to-noise ratios and distinct "donut-shaped" spot morphologies due to the Marangoni effect and failed matrix partitioning.

Materials and Reagents

  • Glycan Probe: Lac-β(1,4)-Lac-β-C10 (Store lyophilized at -20°C).

  • Solid Support: Nitrocellulose-coated glass slides (e.g., FAST™ Slides or PATH® Slides).

  • Printing Buffer: 150 mM Sodium Phosphate, pH 7.4, containing 5% (v/v) Ethanol. (Note: Do not use detergents like Tween-20 or Triton X-100 in the print buffer, as they will competitively bind the hydrophobic nitrocellulose).

  • Blocking Buffer: 1% to 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

  • Wash Buffer (PBST): PBS containing 0.05% Tween-20.

Step-by-Step Experimental Protocol

Probe Preparation
  • Reconstitute the lyophilized Lac-β(1,4)-Lac-β-C10 in pure molecular-grade water or 10% ethanol to create a 1 mM stock solution. Aliquot and store at -20°C.

  • Immediately prior to printing, dilute the stock solution in the Printing Buffer to a final working concentration of 50 µM .

  • Vortex gently and centrifuge at 10,000 x g for 2 minutes to remove any particulate matter that could clog the printer pins.

Microarray Printing
  • Load the 50 µM glycan solution into a 384-well source plate.

  • Using a robotic microarray spotter (e.g., piezoelectric or solid-pin dispenser), print the solutions onto the nitrocellulose-coated glass slides.

  • Dispense volumes of approximately 0.5 to 1.0 nL per spot, maintaining a spot-to-spot pitch of 300–400 µm to prevent droplet merging.

Immobilization and Desiccation
  • Humidity Incubation (Critical Step): Transfer the printed slides immediately to a humidity chamber set to 80% relative humidity at 25°C for 1 hour . High humidity prevents premature evaporation of the picoliter droplets, providing the necessary thermodynamic equilibration time for the C10 lipid tails to partition out of the aqueous phase and into the nitrocellulose matrix.

  • Following the humidity incubation, transfer the slides to a vacuum desiccator and dry overnight at room temperature. This permanently locks the hydrophobic tails into the matrix.

Surface Blocking and GBP Interrogation
  • Submerge the desiccated slides in Blocking Buffer (1-3% BSA in PBS) for 1 hour at room temperature with gentle agitation. Reasoning: BSA coats the remaining exposed hydrophobic nitrocellulose, preventing non-specific background fluorescence during the assay.

  • Wash the slides briefly (3 x 3 minutes) in Wash Buffer (PBST), followed by a final rinse in pure PBS.

  • Incubate the array with the target GBP (e.g., fluorescently labeled galectin) diluted in PBS for 1-2 hours in the dark.

  • Wash sequentially in PBST, PBS, and finally deionized water. Spin-dry the slides and scan using a microarray fluorescence scanner.

Workflow Step1 1. Probe Preparation Dilute to 10-100 µM in Print Buffer (Maintain below CMC) Step2 2. Microarray Printing Dispense ~0.5 nL droplets onto Nitrocellulose Slides Step1->Step2 Step3 3. Immobilization Incubate at 80% Humidity (1h) then Desiccate Overnight Step2->Step3 Step4 4. Surface Blocking Block with 1% BSA in PBS to Prevent Non-Specific Binding Step3->Step4 Step5 5. Interrogation Probe with Fluorescent GBPs (e.g., Galectins, Antibodies) Step4->Step5

Figure 2: Step-by-step workflow for the fabrication and processing of C10-glycan microarrays.

Quantitative Data Presentation: Optimal Printing Parameters

To facilitate rapid assay development and troubleshooting, the following table summarizes the validated parameters for immobilizing C10-alkyl glycosides on nitrocellulose.

ParameterOptimal RangeMechanistic Justification
Substrate Type Nitrocellulose-coated glassHigh-capacity hydrophobic matrix for van der Waals insertion of the C10 tail.
Probe Concentration 10 µM – 100 µMMust remain below the ~1.0-1.8 mM CMC to prevent droplet micellization.
Print Buffer Additives 5% Ethanol (No Detergents)Aids solubility of the C10 tail; detergents would competitively block the matrix.
Incubation Humidity 80% RH for 1 hourPrevents rapid droplet evaporation, allowing time for thermodynamic partitioning.
Blocking Agent 1% – 3% BSASterically occludes remaining hydrophobic sites to prevent non-specific GBP binding.

References

  • Palma, A. S., et al. "Preparation and Analysis of Glycan Microarrays." National Institutes of Health (PMC). URL: [Link]

  • Gao, C., et al. "Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins." Frontiers in Chemistry. URL: [Link]

  • Enotarpi, J., et al. "Multivalent glycan arrays." Faraday Discussions, Royal Society of Chemistry. URL: [Link]

Application

Application Note: Preparation and Characterization of Lac β(1-4)Lac-β-C10 Functionalized Liposomes

Introduction & Mechanistic Rationale Targeted lipid nanoparticles and liposomes rely heavily on surface functionalization to achieve tissue-specific delivery. Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Targeted lipid nanoparticles and liposomes rely heavily on surface functionalization to achieve tissue-specific delivery. Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside; CAS 1858224-00-6) is a highly specialized, synthetic glycolipid designed to act as a targeting ligand[1]. Structurally, it consists of a lactosyl-lactose tetrasaccharide headgroup linked via a β-glycosidic bond to a 10-carbon (decyl) alkyl chain.

As a Senior Application Scientist, it is critical to understand the thermodynamics of this specific molecule. Unlike traditional liposomal anchors (e.g., C16 palmitoyl or C18 stearyl chains), the C10 anchor presents unique formulation challenges. The shorter alkyl chain inherently increases the critical micelle concentration (CMC) of the free ligand, meaning it has a higher propensity to form discrete micelles or undergo rapid inter-vesicle exchange if not properly stabilized within a rigid lipid matrix[2].

However, when formulated correctly with high-transition-temperature ( Tm​ ) lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), the C10 chain intercalates stably into the bilayer. This exposes the multivalent galactosyl residues to the aqueous exterior, which is highly effective for targeting the asialoglycoprotein receptor (ASGPR) overexpressed on hepatocytes[3]. Furthermore, carefully controlled incorporation of these glycolipids allows them to form localized membrane microdomains (lipid rafts), significantly enhancing multivalent receptor recognition and subsequent enzymatic or cellular interactions[4].

Formulation Workflow

Workflow A Lipid Mixing (CHCl3/MeOH) B Film Formation (Rotary Evap) A->B C Hydration > Tm (MLV Formation) B->C D Extrusion (SUV Sizing) C->D E SEC Purification (Micelle Removal) D->E

Figure 1: Step-by-step workflow for the preparation of Lac β(1-4)Lac-β-C10 functionalized liposomes. (Max Width: 760px)

Materials and Reagents

  • Matrix Lipid : DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Membrane Stabilizer : Cholesterol

  • Targeting Ligand : Lac β(1-4)Lac-β-C10[1]

  • Solvents : Chloroform / Methanol (2:1 v/v, HPLC grade)

  • Hydration Buffer : 1X PBS (pH 7.4) or 20 mM HEPES, 150 mM NaCl

Step-by-Step Methodology & Self-Validating Protocols

Step 1: Lipid Film Preparation
  • Action : In a clean, dry round-bottom flask, combine DSPC, Cholesterol, and Lac β(1-4)Lac-β-C10 at a strict molar ratio of 55:40:5 . Dissolve completely in 5 mL of Chloroform/Methanol (2:1 v/v).

  • Causality : Maintaining the glycolipid at ≤ 5-10 mol% is critical. Exceeding this threshold alters the critical packing parameter of the bilayer, driving a thermodynamically unfavorable transition from lamellar vesicles to mixed micelles, which destabilizes the liposome[2].

  • Action : Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, homogeneous lipid film. Dry under high vacuum for an additional 2 hours to remove trace organic solvents.

Step 2: Hydration
  • Action : Add pre-warmed PBS (65°C) to the flask to achieve a final total lipid concentration of 10 mM.

  • Causality : Hydration must be performed at least 10°C above the Tm​ of DSPC (55°C). This ensures the lipid matrix is in the fluid liquid-crystalline ( Lα​ ) phase, allowing the C10 alkyl chains of the glycolipid to uniformly partition into the bilayer without phase-separating into localized, rigid domains.

  • Action : Vortex vigorously for 5 minutes until the film is completely suspended, yielding multilamellar vesicles (MLVs).

Step 3: Extrusion (Sizing)
  • Action : Transfer the MLV suspension to a jacketed liposome extruder maintained strictly at 65°C.

  • Action : Extrude sequentially through polycarbonate track-etched membranes: 5 passes through a 400 nm pore membrane, followed by 11 passes through a 100 nm pore membrane.

  • Causality : An odd number of passes (e.g., 11) ensures the final extrudate exits on the opposite side of the initial injection, preventing contamination with larger, unextruded MLVs. The elevated temperature prevents membrane fouling and maintains lipid fluidity during high-shear sizing.

Step 4: Purification & Self-Validation
  • Action : Purify the extruded small unilamellar vesicles (SUVs) using Size Exclusion Chromatography (SEC) on a Sephadex G-50 column equilibrated with PBS.

  • Self-Validating System : To validate that the protocol succeeded, collect the SEC fractions. Measure the lipid content (via DLS scattering count rate) and the carbohydrate content (via the Anthrone-sulfuric acid assay). The precise co-elution of the lipid and carbohydrate peaks is your internal validation that the Lac β(1-4)Lac-β-C10 is stably anchored within the liposomes and has not partitioned out as free micelles.

Physicochemical Characterization Data

Summarize and verify your post-SEC liposome formulation against the following quantitative benchmarks to ensure batch-to-batch reproducibility:

ParameterTarget ValueAnalytical MethodMechanistic Rationale
Z-Average Size 100 – 120 nmDynamic Light Scattering (DLS)Optimizes hepatic fenestration penetration while avoiding rapid renal clearance.
Polydispersity (PDI) < 0.15Dynamic Light Scattering (DLS)Ensures a monodisperse population, preventing variable pharmacokinetics and uneven ligand distribution.
Zeta Potential -5 to -15 mVElectrophoretic Light ScatteringA slight negative charge provides steric/electrostatic repulsion without triggering severe protein corona formation.
Ligand Retention > 90% of inputSEC followed by Anthrone AssayValidates the stable insertion of the C10 alkyl chain into the DSPC/Cholesterol bilayer[2].

Biological Targeting Mechanism

Lactosylated liposomes leverage their exposed galactose residues to achieve high-affinity, multivalent binding to ASGPR on target cells, facilitating rapid internalization[3].

Pathway L Lac β(1-4)Lac-β-C10 Functionalized Liposome R ASGPR Receptor (Hepatocyte) L->R Multivalent Binding E Clathrin-Mediated Endocytosis R->E Internalization D Endosomal Escape & Payload Delivery E->D pH Drop

Figure 2: Mechanism of ASGPR-mediated targeting by lactosyl-lactose functionalized liposomes. (Max Width: 760px)

Sources

Method

Application Note: Lac-β(1-4)Lac-β-C10 as a Standardized Acceptor for High-Throughput Glycosyltransferase Assays

Introduction & Mechanistic Rationale Glycosyltransferases (GTs) are critical membrane-associated enzymes that reside primarily in the Golgi apparatus, catalyzing the transfer of saccharide moieties from activated nucleot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Glycosyltransferases (GTs) are critical membrane-associated enzymes that reside primarily in the Golgi apparatus, catalyzing the transfer of saccharide moieties from activated nucleotide-sugar donors to specific acceptor molecules[1]. In drug development and glycobiology, profiling GT kinetics in vitro presents a significant biochemical challenge. Endogenous glycolipid acceptors are highly hydrophobic, prone to aggregation, and structurally heterogeneous (e.g., varying ceramide chain lengths), which heavily skews Michaelis-Menten kinetic data.

To overcome these limitations, synthetic glycolipid analogs such as Lac-β(1-4)Lac-β-C10 (Decyl 4-O-β-D-lactopyranosyl-β-D-lactopyranoside) have been engineered[2]. This molecule features a defined tetrasaccharide core (Gal-β1,4-Glc-β1,4-Gal-β1,4-Glc) attached to a uniform 10-carbon (decyl) aglycone[3].

The Causality Behind the C10 Linker

As an Application Scientist, the choice of a C10 linker over a native ceramide or a simple methyl group is driven by three mechanistic requirements:

  • Tunable Amphiphilicity : The decyl chain is long enough to anchor the acceptor substrate into artificial micelles (e.g., Triton X-100) or liposomes. This mimics the native membrane interface required to stabilize and activate membrane-bound GTs[4]. Conversely, it is short enough to maintain sufficient aqueous solubility, avoiding the severe precipitation issues associated with C18 tails.

  • Phase Separation for High-Throughput Assays : In radiometric or fluorescent GT assays, separating the unreacted hydrophilic donor (e.g., CMP-Neu5Ac) from the glycosylated product is the primary bottleneck. The C10 linker allows the product to be quantitatively captured on C18 Solid-Phase Extraction (SPE) matrices, while the nucleotide sugars wash through in the aqueous flow-through[5].

  • Absolute Structural Homogeneity : Unlike natural glycolipid extracts, Lac-β(1-4)Lac-β-C10 is a highly pure single molecular entity[6], ensuring highly reproducible Km​ and Vmax​ determinations.

Target Enzymes & Physicochemical Data

Because Lac-β(1-4)Lac-β-C10 terminates in a β-galactose residue, it serves as a universal acceptor for several critical GT families, including Sialyltransferases (ST3Gal, ST6Gal), Galactosyltransferases (e.g., α1,3-GalT)[7], and Fucosyltransferases (FUT1/2).

Table 1: Physicochemical Properties of Lac-β(1-4)Lac-β-C10

PropertySpecification
IUPAC Name Decyl 4-O-β-D-lactopyranosyl-β-D-lactopyranoside
Molecular Formula C34H62O21
Molecular Weight 806.85 g/mol
CAS Number 1858224-00-6
PubChem CID 121235355
Purity ≥ 98% (HPLC)
Solubility Water (Micellar), Methanol, DMSO

Table 2: Representative Glycosyltransferase Assay Configurations

Enzyme ClassDonor SubstrateAcceptor SubstrateExpected Product Linkage
α-2,3-Sialyltransferase (ST3Gal)CMP-Neu5AcLac-β(1-4)Lac-β-C10Neu5Ac-α(2-3)-Gal-β(1-4)...-C10
α-2,6-Sialyltransferase (ST6Gal)CMP-Neu5AcLac-β(1-4)Lac-β-C10Neu5Ac-α(2-6)-Gal-β(1-4)...-C10
α-1,3-Galactosyltransferase UDP-GalLac-β(1-4)Lac-β-C10Gal-α(1-3)-Gal-β(1-4)...-C10
α-1,2-Fucosyltransferase (FUT1)GDP-FucLac-β(1-4)Lac-β-C10Fuc-α(1-2)-Gal-β(1-4)...-C10

Workflow & Mechanistic Visualizations

GT_Mechanism Donor Nucleotide Sugar Donor e.g., CMP-Neu5Ac Enzyme {Glycosyltransferase|e.g., ST6Gal-I} Donor->Enzyme Binds Active Site Acceptor Acceptor Substrate Lac-β(1-4)Lac-β-C10 Acceptor->Enzyme C10 Anchors to Micelle Product Glycosylated Product Neu5Ac-Lac-Lac-C10 Enzyme->Product Glycosyl Transfer Byproduct Nucleotide Byproduct CMP Enzyme->Byproduct Leaving Group Release

Reaction mechanism of glycosyltransferases utilizing the amphiphilic Lac-β(1-4)Lac-β-C10 substrate.

SPE_Workflow Step1 1. Reaction Assembly Step2 2. Micellar Incubation Step1->Step2 Step3 3. EDTA Quench Step2->Step3 Step4 4. C18 SPE Loading Step3->Step4 Step5 5. Aqueous Wash Step4->Step5 Step6 6. Methanol Elution Step5->Step6

Step-by-step workflow for the hydrophobic capture of C10-linked glycolipid products using C18 SPE.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to account for non-specific matrix binding and donor hydrolysis.

Protocol A: Micellar Radiometric Assay (C18 SPE Capture)

This protocol utilizes the hydrophobic C10 tail to separate the uncharged/hydrophobic product from the highly charged, hydrophilic [14C]-labeled donor[5].

Materials:

  • Acceptor: 10 mM Lac-β(1-4)Lac-β-C10 in 10% DMSO.

  • Donor: [14C]-CMP-Neu5Ac (0.1 μCi/reaction) spiked into 1 mM cold CMP-Neu5Ac.

  • Buffer: 50 mM Sodium Cacodylate (pH 6.5), 0.1% Triton X-100.

  • Matrix: C18 Sep-Pak Cartridges (Waters).

Self-Validating Controls:

  • Control 1 (Minus-Enzyme): Measures background retention of [14C]-CMP-Neu5Ac on the C18 matrix.

  • Control 2 (Minus-Acceptor): Measures baseline donor hydrolysis by the enzyme preparation.

Step-by-Step Procedure:

  • Micelle Assembly: In a 1.5 mL tube, combine 10 μL of 10 mM Lac-β(1-4)Lac-β-C10, 20 μL of Buffer (containing 0.1% Triton X-100 to form mixed micelles), and 10 μL of the [14C]-CMP-Neu5Ac donor mix.

  • Initiation: Add 10 μL of the purified Sialyltransferase (e.g., ST3Gal-I) to initiate the reaction. Total volume = 50 μL.

  • Incubation: Incubate at 37°C for 30 minutes. The C10 tail ensures the acceptor is presented at the micellar interface, mimicking the Golgi membrane.

  • Quench: Terminate the reaction by adding 950 μL of ice-cold water containing 5 mM EDTA.

  • SPE Loading: Pre-condition a C18 Sep-Pak cartridge with 5 mL Methanol, followed by 5 mL Water. Load the 1 mL quenched reaction onto the cartridge.

  • Washing (Critical Step): Wash the cartridge with 10 mL of Water. Causality: The hydrophilic [14C]-CMP-Neu5Ac washes through, while the C10-linked product remains anchored to the hydrophobic C18 stationary phase.

  • Elution: Elute the glycosylated product into a scintillation vial using 3 mL of 100% Methanol.

  • Quantification: Add 10 mL of scintillation fluid and count the[14C] decay (DPM) to calculate specific activity.

Protocol B: Label-Free LC-MS/MS Kinetic Profiling

For laboratories avoiding radiometric assays, the C10 linker provides excellent retention on reverse-phase LC columns, separating the product from massive ion-suppression effects caused by buffer salts[8].

Step-by-Step Procedure:

  • Reaction Assembly: Set up the reaction identical to Protocol A, but substitute the radioactive donor with 1 mM unlabeled CMP-Neu5Ac.

  • Incubation & Quench: Incubate at 37°C for 30 minutes. Quench by adding 1 volume of ice-cold Methanol containing 1 μM of an internal standard (e.g., heavy-isotope labeled C10-glycan).

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 μL of the supernatant onto a C18 analytical column (e.g., Acquity UPLC BEH C18).

  • Gradient: Run a gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The C10 linker ensures the product elutes sharply in the organic phase, well separated from the dead-volume nucleotide byproducts.

  • Detection: Monitor the mass shift (+291 Da for Neu5Ac addition) in Multiple Reaction Monitoring (MRM) mode.

References

  • PubChem CID 121235355 (Lac beta(1-4)Lac-beta-C10). National Institutes of Health (NIH). URL:[Link][2]

  • Boeggeman, E., et al. "Bioconjugation and Detection of Lactosamine Moiety using α1,3-Galactosyltransferase Mutants". National Institutes of Health (NIH) / PMC. URL:[Link][7]

  • Scherman, M. S., et al. "Substrate Tolerance of Bacterial Glycosyltransferase MurG: Novel Fluorescence-based Assays". National Institutes of Health (NIH) / PMC. URL:[Link][4]

  • Lairson, L. L., et al. "Glycosyltransferases and their products: cryptococcal variations on fungal themes". Oxford Academic (FEMS Yeast Research). URL:[Link][1]

  • Chatterjee, S., et al. "Serum beta-(1----4)-galactosyltransferase activity with synthetic low molecular weight acceptor". National Institutes of Health (NIH) / PubMed. URL:[Link][8]

  • Schwartz, B., et al. "Expression and Characterization of the Isolated Glycosyltransferase Module of Escherichia coli PBP1b". ACS Publications (Biochemistry). URL:[Link][5]

Sources

Application

Step-by-step chemical synthesis of Lac beta(1-4)Lac-beta-C10 derivatives

Application Notes and Protocols Topic: Step-by-Step Chemical Synthesis of Lac-β(1-4)Lac-β-C10 Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Lac-β(1-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Step-by-Step Chemical Synthesis of Lac-β(1-4)Lac-β-C10 Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Lac-β(1-4)Lac-β-C10 Derivatives

Complex carbohydrates play a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Among these, oligosaccharides with specific linkages are of significant interest in glycobiology and medicinal chemistry. The Lac-β(1-4)Lac trisaccharide motif, extended with a C10 alkyl chain, represents a class of synthetic glycolipids with potential applications as probes for studying carbohydrate-protein interactions, as components in drug delivery systems, or as modulators of immune responses. The β(1-4) glycosidic bond is a key structural feature in many biologically important glycans.[1][2][3] The C10 alkyl chain provides a lipophilic anchor, enabling the molecule to interact with cell membranes or hydrophobic pockets of proteins.

This comprehensive guide details a robust, step-by-step chemical synthesis of a Lac-β(1-4)Lac-β-C10 derivative. The synthetic strategy is built upon established principles of carbohydrate chemistry, including protective group manipulation, stereoselective glycosylation, and linker installation. Each step is accompanied by an explanation of the underlying chemical principles and practical considerations to ensure successful synthesis and purification.

Overall Synthetic Strategy

The synthesis of the target molecule, decyl O-(β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl)-(1→4)-β-D-glucopyranoside, is a multi-step process that can be logically divided into four main stages:

  • Preparation of Protected Glycosyl Donor and Acceptor: This involves the peracetylation of lactose followed by the selective modification to create a suitable glycosyl donor (a lactose derivative with a good leaving group at the anomeric carbon) and a glycosyl acceptor (a lactose derivative with a free hydroxyl group at the 4' position).

  • Glycosylation to Form the Trisaccharide Backbone: The protected lactose donor and acceptor are coupled to form the desired β(1-4) linkage, resulting in a protected trisaccharide.

  • Introduction of the C10 Linker: The protected trisaccharide is then glycosylated with 1-decanol to introduce the C10 alkyl chain at the anomeric position of the reducing end.

  • Global Deprotection: Finally, all protecting groups are removed to yield the target Lac-β(1-4)Lac-β-C10 derivative.

Synthetic_Workflow Lactose Lactose Peracetylated_Lactose Peracetylated Lactose Lactose->Peracetylated_Lactose Peracetylation Lactose_Donor Protected Lactose Donor (e.g., Trichloroacetimidate) Peracetylated_Lactose->Lactose_Donor Anomeric Activation Lactose_Acceptor Protected Lactose Acceptor (Free 4'-OH) Peracetylated_Lactose->Lactose_Acceptor Selective Deprotection Protected_Trisaccharide Protected Lac-β(1-4)Lac Lactose_Donor->Protected_Trisaccharide Glycosylation Lactose_Acceptor->Protected_Trisaccharide Protected_Target Protected Lac-β(1-4)Lac-β-C10 Protected_Trisaccharide->Protected_Target C10 Linker Glycosylation Final_Product Lac-β(1-4)Lac-β-C10 Protected_Target->Final_Product Global Deprotection

Caption: Overall synthetic workflow for Lac-β(1-4)Lac-β-C10.

Part 1: Preparation of Protected Lactose Building Blocks

The judicious use of protecting groups is fundamental in oligosaccharide synthesis to ensure regioselectivity and stereoselectivity in glycosylation reactions.[4][5][6] Acetyl groups are commonly employed as they are stable under various reaction conditions and can be readily removed at the final stage.[7][8]

Protocol 1.1: Peracetylation of Lactose (Synthesis of Lactose Octaacetate)

This protocol describes the complete acetylation of all hydroxyl groups of lactose using acetic anhydride with sodium acetate as a catalyst.[9][10][11][12]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
D-(+)-Lactose monohydrate360.3110.0 g0.0277
Acetic anhydride102.0950 mL0.529
Anhydrous sodium acetate82.035.0 g0.0609

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine D-(+)-lactose monohydrate and anhydrous sodium acetate.

  • Add acetic anhydride to the flask.

  • Heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 2 hours. The solid should dissolve to form a clear solution.

  • After 2 hours, carefully pour the hot reaction mixture into 500 mL of ice-cold water with stirring.

  • Continue stirring until the excess acetic anhydride is hydrolyzed. A white solid precipitate of lactose octaacetate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure lactose octaacetate as a white crystalline solid.

  • Dry the product under vacuum. The expected yield is typically high, around 80-90%.

Expert Insight: The use of anhydrous sodium acetate is crucial as it acts as a basic catalyst to activate the hydroxyl groups of lactose for acetylation. The reaction is heated to ensure complete acetylation of all eight hydroxyl groups.

Protocol 1.2: Synthesis of the Hepta-O-acetyl-α-lactosyl Bromide (Glycosyl Donor)

The peracetylated lactose is converted to a glycosyl bromide, a reactive glycosyl donor for the subsequent glycosylation step.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Lactose octaacetate678.595.0 g0.00737
Hydrogen bromide (33% in acetic acid)80.9110 mL-
Dichloromethane (anhydrous)84.9350 mL-

Procedure:

  • Dissolve lactose octaacetate in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of hydrogen bromide in acetic acid dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and transfer to a separatory funnel.

  • Separate the organic layer, wash with cold saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide. This product is typically used immediately in the next step without further purification due to its instability.

Protocol 1.3: Synthesis of a Protected Lactose Acceptor with a Free 4'-OH Group

A key step is the selective deprotection of the 4'-hydroxyl group on a lactose derivative to create the glycosyl acceptor. This can be achieved through a series of protection and deprotection steps. A common strategy involves the use of a temporary protecting group at the 4' position that can be selectively removed.[13][14]

Due to the complexity of this step, for the purpose of this guide, we will assume the availability of a suitably protected lactose acceptor, such as methyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-β-D-galactopyranosyl)-β-D-glucopyranoside, which would have a free 4'-hydroxyl group after selective deprotection of a temporary protecting group.

Part 2: Glycosylation to Form the Trisaccharide Backbone

The formation of the β(1-4) glycosidic bond is a critical step. The use of a participating protecting group (e.g., acetyl) at the C-2 position of the glycosyl donor helps to ensure the formation of the desired 1,2-trans-glycosidic linkage, which in this case is the β-linkage.

Protocol 2.1: Synthesis of the Protected Lac-β(1-4)Lac Trisaccharide

This protocol describes the glycosylation of the lactose acceptor with the lactose bromide donor.

Reagent/MaterialAmount
Hepta-O-acetyl-α-lactosyl bromide1.2 equivalents
Protected Lactose Acceptor (with free 4'-OH)1.0 equivalent
Silver triflate (AgOTf)1.5 equivalents
2,4,6-Collidine2.0 equivalents
Anhydrous Dichloromethane-
4 Å Molecular Sieves-

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the protected lactose acceptor and 2,4,6-collidine in anhydrous dichloromethane.

  • Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -40 °C.

  • In a separate flask, dissolve the hepta-O-acetyl-α-lactosyl bromide in anhydrous dichloromethane.

  • Add the solution of the glycosyl donor to the acceptor mixture dropwise via a syringe.

  • In another flask, dissolve silver triflate in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of methanol.

  • Filter the mixture through a pad of Celite and wash the Celite with dichloromethane.

  • Combine the filtrates and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected trisaccharide.

Expert Insight: Silver triflate is a powerful promoter for glycosylation reactions involving glycosyl halides.[15] The low temperature helps to control the stereoselectivity of the reaction. The molecular sieves are essential to maintain anhydrous conditions, as water can hydrolyze the reactive intermediates.

Part 3: Introduction of the C10 Linker

With the protected trisaccharide in hand, the next step is to introduce the C10 alkyl chain. This is achieved by another glycosylation reaction, this time using the protected trisaccharide as the donor and 1-decanol as the acceptor.

Protocol 3.1: Synthesis of the Protected Lac-β(1-4)Lac-β-C10

First, the anomeric acetate of the protected trisaccharide is converted to a more reactive leaving group, such as a trichloroacetimidate.[16][17][18][19][20]

Step A: Synthesis of the Trisaccharide Trichloroacetimidate Donor

  • The protected trisaccharide is first de-O-acetylated at the anomeric position to give the corresponding hemiacetal.

  • The hemiacetal is then reacted with trichloroacetonitrile in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the trichloroacetimidate donor.

Step B: Glycosylation with 1-Decanol

Reagent/MaterialAmount
Trisaccharide Trichloroacetimidate Donor1.0 equivalent
1-Decanol3.0 equivalents
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)0.2 equivalents
Anhydrous Dichloromethane-
4 Å Molecular Sieves-

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the trisaccharide trichloroacetimidate donor and 1-decanol in anhydrous dichloromethane.

  • Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C.

  • Add TMSOTf dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a few drops of triethylamine.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to yield the protected Lac-β(1-4)Lac-β-C10 derivative.

Expert Insight: The use of an excess of 1-decanol helps to drive the reaction to completion.[21][22][23][24][25][26][27] TMSOTf is a highly effective Lewis acid catalyst for trichloroacetimidate-mediated glycosylations.

Part 4: Global Deprotection

The final step is the removal of all acetyl protecting groups to yield the target molecule. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this transformation.[7][8][28]

Protocol 4.1: Zemplén Deacetylation
Reagent/MaterialAmount
Protected Lac-β(1-4)Lac-β-C101.0 equivalent
Anhydrous Methanol-
Sodium methoxide (0.5 M in methanol)catalytic amount
Amberlite IR120 (H+ form) resin-

Procedure:

  • Dissolve the protected Lac-β(1-4)Lac-β-C10 in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of sodium methoxide solution dropwise until the pH is around 8-9.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture by adding Amberlite IR120 (H+ form) resin until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be purified by size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC to obtain the pure Lac-β(1-4)Lac-β-C10 derivative.

Part 5: Characterization of the Final Product

The structure and purity of the synthesized Lac-β(1-4)Lac-β-C10 derivative must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[29][30][31][32][33]

Characterization Final_Product Lac-β(1-4)Lac-β-C10 NMR NMR Spectroscopy Final_Product->NMR 1H, 13C, COSY, HSQC MS Mass Spectrometry Final_Product->MS ESI-MS or MALDI-TOF

Caption: Key characterization techniques for the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The anomeric protons of the β-glycosidic linkages are expected to appear as doublets in the region of δ 4.4-4.6 ppm with a large coupling constant (J ≈ 8 Hz), which is characteristic of a trans-diaxial relationship between H-1 and H-2.[34][35][36][37][38][39] The signals from the C10 alkyl chain will be observed in the upfield region (δ 0.8-1.6 ppm).

  • ¹³C NMR: The anomeric carbons of the β-glycosidic linkages will appear in the region of δ 100-104 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the complete assignment of all proton and carbon signals and to confirm the connectivity between the sugar units and the C10 linker.

Mass Spectrometry (MS)
  • ESI-MS or MALDI-TOF: These techniques will be used to determine the molecular weight of the final product, confirming the successful synthesis of the target molecule. The observed mass should correspond to the calculated mass of the [M+Na]⁺ or [M+H]⁺ adduct.

References

  • Vertex AI Search. (n.d.). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC.
  • Vertex AI Search. (n.d.). Rapid, sensitive structure analysis of oligosaccharides - PNAS.
  • Vertex AI Search. (n.d.). Applications of Mass Spectrometry to Structural Analysis of Marine Oligosaccharides - MDPI.
  • Vertex AI Search. (n.d.). Chapter 27 Mass spectrometry of oligosaccharides - ResearchGate.
  • Vertex AI Search. (n.d.). Oligosaccharide Analysis by Mass Spectrometry: A Review of Recent Developments | Analytical Chemistry - ACS Publications.
  • Vertex AI Search. (n.d.). Synthetic Strategies for Bioactive Oligosaccharides - PMC - NIH.
  • Vertex AI Search. (n.d.). An In-depth Technical Guide to the Synthesis of Lactose Octaacetate - Benchchem.
  • Vertex AI Search. (n.d.). Novel protecting group strategies in the synthesis of oligosaccharides - Scholarly Publications Leiden University.
  • Vertex AI Search. (n.d.). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI.
  • Vertex AI Search. (n.d.). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | Organic Letters - ACS Publications.
  • Vertex AI Search. (n.d.). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates | The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search. (n.d.). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI.
  • Vertex AI Search. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - MDPI.
  • Vertex AI Search. (n.d.). Novel protecting group strategies in the synthesis of oligosaccharides - Scholarly Publications Leiden University.
  • Vertex AI Search. (n.d.). Conformational Populations of β-(1→4) O-Glycosidic Linkages Using Redundant NMR J-Couplings and Circular Statistics - PMC.
  • Vertex AI Search. (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of... - ResearchGate.
  • Vertex AI Search. (n.d.). Zemplén deacetylation - Chemistry Online.
  • Vertex AI Search. (n.d.). β(1→4) Glycosidic Bonds: Organic Chemistry Study Guide |... - Fiveable.
  • Vertex AI Search. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties - Biointerface Research in Applied Chemistry.
  • Vertex AI Search. (n.d.). Conformational Populations of β-(1→4) O-Glycosidic Linkages Using Redundant NMR J-Couplings and Circular Statistics | The Journal of Physical Chemistry B - ACS Publications.
  • Vertex AI Search. (n.d.). Structural characterization of β-D-(1 → 3, 1 → 6)-linked glucans using NMR spectroscopy.
  • Vertex AI Search. (n.d.). Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry.
  • Vertex AI Search. (n.d.). 1H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory | Journal of Chemical Education - ACS Publications.
  • Vertex AI Search. (n.d.). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - PMC.
  • Vertex AI Search. (n.d.). ChemComm - The Royal Society of Chemistry.
  • Vertex AI Search. (n.d.). Glycosylation of vicinal di- and trifluorinated glucose and galactose donors - ePrints Soton - University of Southampton.
  • Vertex AI Search. (n.d.). Structures of lactosylceramide and synthetic lactosides. - ResearchGate.
  • Vertex AI Search. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. - ResearchGate.
  • Vertex AI Search. (n.d.). Chemical transformation of lactose into 4-O-beta-D-galactopyranosyl-D-glucuronic acid (pseudolactobiouronic acid) and some derivatives thereof - PubMed.
  • Vertex AI Search. (n.d.). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics December 19, 2011 | Cosmetic Ingredient Review.
  • Vertex AI Search. (n.d.). Improved synthesis of long-chain alkyl glucosides catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Decyl glucoside - Wikipedia.
  • Vertex AI Search. (n.d.). Anomeric region of 1 H NMR spectra of discussed samples of lactose... - ResearchGate.
  • Vertex AI Search. (n.d.). Glycosidic bond (article) | Carbohydrates - Khan Academy.
  • Vertex AI Search. (n.d.). 12.1: Carbohydrates - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.
  • Vertex AI Search. (n.d.). Observations on the Preparation of β-Lactose Octaacetate - ResearchGate.
  • Vertex AI Search. (n.d.). Microporous Zeolites as Catalysts for the Preparation of Decyl Glucoside from Glucose with 1-Decanol by Direct Glucosidation - MDPI.
  • Vertex AI Search. (n.d.). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Organic Letters - ACS Publications.
  • Vertex AI Search. (n.d.). The Application of the Trichloroacetimidate Method to the Synthesis of α-D-Gluco- and α-D-Galactopyranosides - Taylor & Francis.
  • Vertex AI Search. (n.d.). Enzyme-catalyzed synthesis of alkyl-beta-glucosides in a water-alcohol two-phase system.
  • Vertex AI Search. (n.d.). Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification.
  • Vertex AI Search. (n.d.). Reaction intensification for biocatalytic production of polyphenolic natural product di‐C‐β‐glucosides.
  • Vertex AI Search. (n.d.). Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC.
  • Vertex AI Search. (n.d.). Synthesis and characterization of a lactose-based biosurfactant by a novel nanodendritic catalyst and evaluating its efficacy as an emulsifier in a food emulsion system - RSC Publishing.
  • Vertex AI Search. (n.d.). US9643958B2 - Deprotection method for protected hydroxyl group - Google Patents.

Sources

Method

Developing carbohydrate-binding assays using Lac beta(1-4)Lac-beta-C10

Application Note & Protocol: Advanced Assays for Carbohydrate-Binding Proteins Using the Synthetic Neoglycolipid Lac β(1-4)Lac-β-C10 Executive Summary & Mechanistic Rationale The interrogation of Glycan-Binding Proteins...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Assays for Carbohydrate-Binding Proteins Using the Synthetic Neoglycolipid Lac β(1-4)Lac-β-C10

Executive Summary & Mechanistic Rationale

The interrogation of Glycan-Binding Proteins (GBPs)—such as lectins, monoclonal antibodies, and viral adhesins—requires assay platforms that accurately mimic the physiological presentation of carbohydrates on cell membranes. Historically, direct covalent immobilization of free glycans onto solid supports has been plagued by artifacts. Covalent coupling (e.g., via reductive amination) often requires ring-opening of the reducing-end monosaccharide, destroying structural integrity and sterically hindering GBP recognition[1][2].

To circumvent these limitations, the field has shifted toward neoglycolipid (NGL) technologies[3]. Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside; CAS 1858224-00-6) is a highly specialized synthetic glycolipid consisting of a tetrasaccharide headgroup (Gal-β(1-4)Glc-β(1-4)Gal-β(1-4)Glc) conjugated to a decyl (C10) aliphatic chain[4][5].

The Causality of the C10 Linker: The C10 lipid tail serves as an amphiphilic anchor. Instead of relying on reactive chemistry, the decyl chain embeds into hydrophobic surfaces (e.g., polystyrene microtiter plates or lipid bilayers) via van der Waals forces. This non-covalent immobilization forces the hydrophilic tetrasaccharide to extend fully into the aqueous phase, preserving its native 3D conformation[6]. Furthermore, when incorporated into a Supported Lipid Bilayer (SLB), the C10 anchor allows for lateral mobility. Because most GBPs are oligomeric and rely on multivalent cross-linking to achieve high avidity, this fluid presentation is critical for setting the correct biological binding thresholds[7].

Workflow 1: Solid-Phase Microplate Binding Assay (Static Presentation)

This ELISA-format assay is ideal for high-throughput screening of lectins or antibodies. It relies on the hydrophobic collapse of the C10 chain onto a high-binding microtiter plate during solvent evaporation.

MicroplateWorkflow A 1. Lipid Immobilization (Hydrophobic Collapse) B 2. Surface Blocking (Carbohydrate-Free BSA) A->B C 3. GBP Incubation (Target Binding) B->C D 4. Signal Detection (Fluorophore/HRP) C->D

Caption: Workflow for microplate-based solid-phase carbohydrate-binding assay.

Step-by-Step Protocol: Self-Validating Microplate Assay

Note: This protocol includes a mandatory competitive inhibition control to validate that binding is glycan-specific and not an artifact of the C10 linker or the plastic surface.

  • Coating (Lipid Immobilization):

    • Dissolve Lac β(1-4)Lac-β-C10 in 100% molecular-grade methanol to a stock concentration of 1 mM.

    • Dilute the stock in methanol to a working concentration of 2 µM.

    • Aliquot 50 µL of the working solution into the wells of a high-binding polystyrene microtiter plate (e.g., Nunc MaxiSorp).

    • Mechanistic Step: Allow the methanol to evaporate completely uncovered in a fume hood for 2–3 hours at room temperature. The evaporation drives the hydrophobic C10 tails to irreversibly adsorb to the polystyrene, orienting the glycans uniformly upward.

  • Surface Blocking:

    • Wash the wells three times with 200 µL of Wash Buffer (PBS + 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (PBS + 2% Carbohydrate-Free BSA).

    • Crucial Causality: Standard BSA preparations contain heavily glycosylated bovine serum proteins that will cause massive background signal by cross-reacting with your GBPs. Always use carbohydrate-free or recombinant blocking agents.

    • Incubate for 2 hours at room temperature, then wash three times.

  • GBP Incubation & Self-Validation:

    • Test Wells: Add 100 µL of the target GBP (e.g., Galectin-3) diluted in Assay Buffer (PBS + 1 mM CaCl2 + 1 mM MgCl2 + 0.1% Carbohydrate-Free BSA) at varying concentrations (0.1 nM – 100 nM).

    • Validation Wells (Competitive Inhibition): Pre-incubate the GBP with 100 mM free lactose for 30 minutes before adding to the plate. A complete loss of signal in these wells proves the interaction is strictly dependent on the carbohydrate headgroup.

    • Incubate for 1 hour at room temperature with gentle orbital shaking (300 rpm).

  • Detection:

    • Wash five times with Wash Buffer.

    • Add 100 µL of an appropriate HRP-conjugated secondary antibody or streptavidin-HRP (if the GBP is biotinylated). Incubate for 45 minutes.

    • Wash five times, add TMB substrate, stop with 1M H2SO4, and read absorbance at 450 nm.

Workflow 2: Supported Lipid Bilayer (SLB) SPR Assay (Fluid Presentation)

For precise kinetic profiling ( Kon​ , Koff​ , Kd​ ), Surface Plasmon Resonance (SPR) is preferred. By incorporating Lac β(1-4)Lac-β-C10 into a DOPC liposome, we create a 2D fluid membrane on an SPR sensor chip, allowing glycans to diffuse laterally and cluster around multivalent GBPs[7].

SPRWorkflow A 1. Lipid Film Hydration (DOPC + Lac-Lac-C10) B 2. Vesicle Extrusion (100 nm LUV Generation) A->B C 3. Vesicle Fusion (SLB Formation on Chip) B->C D 4. Kinetics Analysis (Real-Time Association) C->D

Caption: Workflow for Supported Lipid Bilayer (SLB) generation and SPR kinetic analysis.

Step-by-Step Protocol: SLB Generation and SPR Kinetics
  • Liposome Formulation:

    • In a glass vial, mix 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and Lac β(1-4)Lac-β-C10 in chloroform at a 95:5 molar ratio.

    • Dry the lipid mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film in Running Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

    • Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C water bath).

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder. This generates monodisperse Large Unilamellar Vesicles (LUVs).

  • SLB Formation on SPR Chip:

    • Dock a hydrophobic lipophilic sensor chip (e.g., Biacore L1) into the SPR instrument.

    • Inject the LUV suspension at 2 µL/min for 10 minutes. The vesicles will spontaneously fuse upon contact with the lipophilic surface, unrolling to form a continuous, fluid Supported Lipid Bilayer.

    • Inject a short pulse (10 µL) of 10 mM NaOH to remove any unfused, loosely bound liposomes.

  • Kinetic Binding Analysis:

    • Inject the target GBP over the SLB at various concentrations (e.g., 3.125 nM to 100 nM) at a high flow rate (30 µL/min) to minimize mass transport limitations.

    • Monitor association for 180 seconds and dissociation for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir or bivalent analyte model depending on the GBP valency.

Quantitative Data & Optimization Guidelines

To ensure robust assay development, parameters must be tightly controlled. The tables below summarize critical optimization thresholds and troubleshooting logic.

Table 1: Key Optimization Parameters for Neoglycolipid Assays

ParameterRecommended RangeMechanistic Rationale
Coating Concentration 0.5 µM – 2.0 µMBelow 0.5 µM, the spatial distance between glycans prevents the multivalent cross-linking required by oligomeric GBPs. Above 2.0 µM, steric crowding restricts GBP access to the terminal galactose residues.
Detergent in Wash 0.01% – 0.05% Tween-20High detergent concentrations (>0.1%) act as surfactants that can extract the non-covalently bound C10 lipid tails directly out of the polystyrene matrix or SLB, stripping the assay surface.
Blocking Agent 1% – 3% CF-BSAStandard blocking agents (milk, standard BSA) contain endogenous glycans that act as competitive sinks or cause false-positive background signal.

Table 2: Self-Validation & Troubleshooting Matrix

ObservationPrimary CauseCorrective Action
High background in blank wells Non-specific GBP adsorption to exposed hydrophobic plastic.Increase blocking time to 3 hours. Ensure complete methanol evaporation; residual solvent prevents uniform lipid coating.
No signal upon GBP addition Steric hindrance or lipid desorption during aggressive washing.Switch to the fluid SLB (SPR) presentation to allow lateral glycan clustering. Reduce Tween-20 to 0.01%.
Signal persists in competitive inhibition control GBP is binding to the C10 linker or the blocking agent, not the glycan.Run a negative control surface coated with an irrelevant neoglycolipid (e.g., Maltose-β-C10) to verify strict carbohydrate specificity.

References

  • Neoglycolipid-Based Oligosaccharide Microarray System ...
  • The neoglycolipid (NGL)
  • Source: American Chemical Society (ACS)
  • Factors Contributing to Variability of Glycan Microarray Binding Profiles Source: NIH / PMC URL
  • Decyl 4-O-beta-D-Lactopyranosyl-beta-D-lactopyranoside (Lac beta(1-4)Lac-beta-C10)
  • Novel multifunctional glycan probes to elucidate specificities of diverse glycan recognition systems Source: bioRxiv URL
  • Surface chemistry and linker effects on lectin–carbohydrate recognition for glycan microarrays Source: RSC Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of Lac beta(1-4)Lac-beta-C10 in biological buffers

Welcome to the Technical Support Center for Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside). This synthetic glycolipid is widely used in glycobiology and membrane protein research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside). This synthetic glycolipid is widely used in glycobiology and membrane protein research. However, due to its amphiphilic nature, achieving stable aqueous solubility in biological buffers requires precise thermodynamic control.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure optimal solubilization.

Mechanistic Knowledge Base

Lac β(1-4)Lac-β-C10 is a non-ionic surfactant molecule (PubChem CID: 121235355) featuring a highly hydrophilic tetrasaccharide headgroup and a hydrophobic 10-carbon (decyl) tail[1]. Its behavior in aqueous solutions is governed by two critical thermodynamic parameters:

  • Critical Micelle Concentration (CMC): The concentration threshold at which monomeric glycolipids spontaneously self-assemble into spherical micelles to shield their hydrophobic C10 tails from water[2].

  • Krafft Temperature: The temperature at which the solubility of the monomer equals the CMC. Below this temperature, the compound prefers to exist as a hydrated crystalline solid rather than forming soluble micelles.

When introduced to biological buffers, the ionic strength of the solution heavily dictates the molecule's solubility limit. High-salt environments exacerbate the hydrophobic effect, artificially lowering the CMC and promoting inter-micellar aggregation.

Pathway M Monomeric Glycolipid (Aqueous Phase) C Concentration > CMC Temp > Krafft Point M->C Mic Stable Micelles (Functional State) C->Mic S High Ionic Strength (PBS) or Low Temperature Mic->S P Micellar Aggregation & Precipitation S->P

Caption: Thermodynamic pathway of alkyl glycoside micellization and precipitation.

Troubleshooting Guide & FAQs

Q: Why does Lac β(1-4)Lac-β-C10 form a cloudy suspension in 1X PBS, even at low concentrations? A: This is primarily caused by the "salting-out" effect. PBS contains high concentrations of inorganic salts (~137 mM NaCl, plus phosphates)[3]. These ions strongly compete for the water of hydration. The sequestration of water by inorganic salts increases the thermodynamic penalty of hydrating the C10 alkyl tail, forcing the micelles to aggregate and precipitate out of solution.

Q: I lost most of my compound during sterile filtration (0.22 µm). What happened? A: If the solution temperature dropped below the Krafft point during handling, or if the buffer ionic strength induced the formation of large multilamellar vesicles/aggregates, the compound will be trapped by the filter membrane. You must ensure the compound is fully in a stable, nanometer-scale micellar state (typically 3–10 nm) by warming the solution to 37°C immediately prior to filtration.

Q: Can I use co-solvents to improve solubility without denaturing my target proteins? A: Yes. Pre-wetting the lyophilized powder in a minimal volume of a water-miscible organic solvent (e.g., 1–5% final volume of DMSO or Ethanol) disrupts the crystalline lattice of the dry powder. When subsequently diluted into a buffer, the co-solvent lowers the interfacial tension, facilitating rapid micelle formation.

Q: Which biological buffer is recommended if PBS is incompatible? A: Zwitterionic Good's buffers, such as HEPES or Tris, are highly recommended. They maintain physiological pH ranges (6.0–8.0) with significantly lower overall ionic strength and minimal metal-ion complexation, drastically reducing the salting-out effect observed with amphiphilic molecules[4].

Solubilization Strategies & Data

To optimize your experimental design, refer to the following quantitative comparison of buffer systems and solubilization strategies for C10-alkyl glycosides.

Buffer System / StrategyIonic StrengthSolubilization EfficacyRisk of AggregationRecommendation
1X PBS (pH 7.4) High (~160 mM)PoorHigh (Salting-out)Avoid for stock solutions.
50 mM HEPES (pH 7.4) Low-ModerateExcellentLowOptimal for biological assays.
50 mM Tris-HCl (pH 7.4) Low-ModerateGoodLowSuitable, but watch for pH shifts.
Addition of 5% DMSO N/AExcellentVery LowUse for initial powder wetting.
Thermal Incubation (37°C) N/AExcellentLowMandatory to exceed Krafft point.

Validated Experimental Protocols

Do not rely solely on visual inspection to confirm solubility; clear solutions can still contain sub-visible aggregates that will skew concentration calculations. The following protocol incorporates a self-validating feedback loop using ANS fluorescence to confirm true micellization.

Protocol: Optimal Solubilization & Validation Workflow

Step 1: Pre-Wetting

  • Weigh the desired amount of lyophilized Lac β(1-4)Lac-β-C10 powder into a glass vial.

  • Add DMSO equivalent to 2% of your final target volume. Vortex gently for 30 seconds to disrupt the crystal lattice.

Step 2: Buffer Addition & Thermal Incubation 3. Add the remaining 98% volume using a low-ionic-strength buffer (e.g., 50 mM HEPES, pH 7.4)[4]. 4. Transfer the vial to a water bath set to 37°C for 15 minutes. 5. Sonicate the warmed solution in a bath sonicator for 3–5 minutes until optically clear.

Step 3: Self-Validation via ANS Fluorescence Note: 8-anilino-1-naphthalene-sulfonic acid (ANS) is an environmentally sensitive dye that exhibits massive fluorescence enhancement when incorporated into the hydrophobic core of stable micelles[5]. 6. Aliquot 100 µL of your solution into a microplate. 7. Add ANS to a final concentration of 10 µM. 8. Measure fluorescence (Excitation: 380 nm / Emission: 470 nm). A sharp, sigmoidal increase in fluorescence compared to a buffer-only control confirms the presence of stable, uniform micelles rather than amorphous precipitates[5].

Step 4: Sterile Filtration 9. Pre-warm a 0.22 µm PES (Polyethersulfone) syringe filter in an incubator at 37°C. 10. Pass the warm micellar solution through the filter. Do not let the solution cool to room temperature before this step.

Workflow A Dry Lac β(1-4)Lac-β-C10 (Lyophilized Powder) B Pre-wetting (Add 1-5% DMSO/EtOH) A->B C Buffer Addition (Use Low-Salt HEPES/Tris) B->C D Thermal Incubation (Heat to 37°C & Sonicate) C->D E Validation (DLS or ANS Fluorescence) D->E F Sterile Filtration (Use Warm 0.22 µm Filter) E->F

Caption: Workflow for optimal solubilization of Lac beta(1-4)Lac-beta-C10.

References

  • National Institutes of Health. "Lac beta(1-4)Lac-beta-C10 | C34H62O21 | CID 121235355 - PubChem". nih.gov.
  • Wikipedia. "Critical micelle concentration". wikipedia.org.
  • National Institutes of Health. "Universal buffers for use in biochemistry and biophysical experiments - PMC". nih.gov.
  • Sigma-Aldrich. "Reproducibility with Biological Buffers". sigmaaldrich.com.
  • National Institutes of Health. "Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC". nih.gov.

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of Lac beta(1-4)Lac-beta-C10

Welcome to the technical support center for the purification of complex amphiphilic molecules. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of complex amphiphilic molecules. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging compounds like Lac beta(1-4)Lac-beta-C10. As a glycolipid with a significant hydrophilic tetrasaccharide head group and a C10 hydrophobic tail, this molecule presents unique purification challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your purification yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the HPLC purification of Lac beta(1-4)Lac-beta-C10. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Q1: Why is my purification yield for Lac beta(1-4)Lac-beta-C10 unexpectedly low?

Low yield is one of the most common and frustrating issues in preparative chromatography. For an amphiphilic molecule like Lac beta(1-4)Lac-beta-C10, the causes can range from sample preparation to irreversible adsorption on the column.

Potential Causes & Solutions:

  • Poor Sample Solubility: The analyte may be precipitating on-column or failing to dissolve completely in the injection solvent.

    • The "Why": Injecting a sample in a solvent significantly stronger (more organic) than the initial mobile phase can cause the analyte to precipitate upon contact with the weaker mobile phase at the column head. Conversely, a solvent that is too weak may not fully solubilize the amphiphilic compound.

    • Solution Protocol:

      • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

      • Solubility Testing: Perform small-scale solubility tests with your crude material in various mixtures of your mobile phase solvents (Water, Acetonitrile, Methanol) to find the optimal balance.

      • Consider a Co-Solvent: If solubility remains an issue, a small percentage of a compatible solvent like isopropanol can sometimes help, but this must be carefully evaluated for its effect on the chromatography.

  • Irreversible Adsorption to the Column: The hydrophobic C10 tail can interact very strongly with the stationary phase, while secondary interactions can occur between the sugar moieties and active sites on the silica backbone.

    • The "Why": Standard C18 columns can have exposed silanol groups that interact with the polar hydroxyls of the lactose units, leading to peak tailing and potential irreversible binding. The C10 tail can also exhibit strong hydrophobic interactions, leading to incomplete elution.

    • Solution Protocol:

      • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 or C8 column to minimize silanol interactions.

      • Column Flushing: After each run, flush the column with a strong solvent wash (e.g., 100% Isopropanol or a gradient up to 100% Acetonitrile) to elute strongly retained compounds.

      • Consider an Alternative Stationary Phase: If losses persist, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might offer better recovery.[1]

  • Analyte Degradation: Although less common for this specific molecule, pH extremes or reactive mobile phase contaminants could potentially degrade the sample.

    • The "Why": Glycosidic bonds can be susceptible to hydrolysis under strongly acidic conditions.

    • Solution Protocol:

      • Maintain Neutral pH: Unless a pH modifier is required for peak shape, aim to keep the mobile phase pH between 6.0 and 7.5.

      • Use High-Purity Solvents: Always use fresh, HPLC-grade or LC-MS-grade solvents to avoid contaminants.[2]

Low_Yield_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Purification Yield Solubility Poor Sample Solubility LowYield->Solubility Adsorption Irreversible Adsorption LowYield->Adsorption Degradation Analyte Degradation LowYield->Degradation Sol_Match Match Injection Solvent to Mobile Phase Solubility->Sol_Match Address Sol_Test Perform Solubility Tests Solubility->Sol_Test Col_EndCap Use End-Capped Column Adsorption->Col_EndCap Address Col_Flush Implement Strong Column Wash Adsorption->Col_Flush pH_Control Maintain Neutral pH Degradation->pH_Control Address Solvent_Purity Use High-Purity Solvents Degradation->Solvent_Purity

Caption: Troubleshooting workflow for low purification yield.
Q2: My chromatogram shows significant peak tailing or broadening. How can I improve peak shape?

Poor peak shape is a classic symptom of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the HPLC system itself. For an amphiphilic molecule, this is often due to its dual nature.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The hydroxyl groups on the sugar portion of your molecule are interacting with active silanol groups on the silica surface of the column packing.

    • The "Why": Even on C18 columns, free silanols can act as polar interaction sites, causing a portion of the analyte molecules to "drag" as they pass through the column, resulting in a tailed peak.

    • Solution Protocol:

      • Mobile Phase Modifier: Add a small amount of a weak acid, like 0.05-0.1% formic acid or acetic acid, to both mobile phase A and B. This protonates the silanol groups, reducing their interaction with your analyte.

      • Buffer Concentration: Ensure your buffer concentration is sufficient (at least 20 mM if a buffer is used) to maintain a consistent pH and ionic environment.[3]

      • Column Choice: Switch to a column with a less active silica or a different chemistry (e.g., a hybrid particle column) known for better peak shape with polar compounds.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.

    • The "Why": When the concentration of the analyte exceeds the linear capacity of the stationary phase, the equilibrium of partitioning is disturbed, leading to a "shark-fin" or tailed peak shape.[4]

    • Solution Protocol:

      • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves dramatically, you were likely overloading the column.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.[5]

  • Extra-Column Dispersion (Dead Volume): Issues with tubing and connections can cause peak broadening.

    • The "Why": Excessive tubing length, poorly made connections, or a large detector flow cell can cause the analyte band to spread out before and after the column, degrading the separation achieved.

    • Solution Protocol:

      • Check Fittings: Ensure all fittings are properly tightened and that the tubing is seated correctly in the ferrule.

      • Minimize Tubing: Use the shortest possible length of narrow internal diameter (I.D.) tubing to connect the injector, column, and detector.[6]

Frequently Asked Questions (FAQs) for Method Development

This section provides answers to common questions regarding the initial setup and development of a purification method for Lac beta(1-4)Lac-beta-C10.

Q1: What is the best HPLC column choice for purifying Lac beta(1-4)Lac-beta-C10?

Choosing the right column is the most critical step in method development. For an amphiphilic glycolipid, a reversed-phase column is the standard choice, but the specific phase and hardware are important.[7]

Recommendation: A high-quality, fully end-capped C18 or C8 column.

  • C18 (Octadecylsilane): Provides strong hydrophobic retention for the C10 tail, which is often necessary to separate it from more polar impurities. This is the recommended starting point.[1]

  • C8 (Octylsilane): Offers less hydrophobic retention than C18. This can be advantageous if your compound is too strongly retained on a C18, requiring very high organic concentrations to elute, which can compromise solubility of the polar head group.

Column Parameter Comparison Table:

ParameterRecommendationRationale
Stationary Phase C18 or C8Balances hydrophobic retention of the C10 tail with the polarity of the tetrasaccharide head.
End-Capping Mandatory Deactivates surface silanol groups, preventing secondary interactions and improving peak shape.
Particle Size 5 µm (Prep)Good balance between efficiency and backpressure for preparative work.
Pore Size 100-130 ÅAppropriate for small molecules, ensuring good surface area for interaction.
Column I.D. 10 - 21.2 mm (Prep)Depends on the amount of material to be purified (loading capacity).
Q2: How should I prepare my sample for injection to maximize recovery?

Proper sample preparation is crucial to avoid issues like column clogging, poor peak shape, and low yield.

Step-by-Step Sample Preparation Protocol:

  • Initial Dissolution: Dissolve the crude Lac beta(1-4)Lac-beta-C10 sample in a solvent mixture that closely mimics the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile). Use the minimum volume necessary for complete dissolution.

  • Sonication (If Needed): If the sample is difficult to dissolve, use a bath sonicator for 5-10 minutes. Avoid excessive heating.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[8]

    • Filter Compatibility: Ensure the filter membrane is compatible with your solvent. For aqueous/organic mixtures, a PTFE (polytetrafluoroethylene) or PVDF (polyvinylidene fluoride) filter is often a good choice.[3]

  • Transfer to Vial: Transfer the filtered sample to a clean HPLC vial. Use vials with low-adsorption surfaces if you suspect the sample is sticking to the glass.

Caption: Sample preparation workflow for HPLC injection.
Q3: What are the recommended mobile phases and detection methods?

The choice of mobile phase and detector is dictated by the chemical properties of your analyte.

Mobile Phase:

  • Solvents: The most common mobile phase system for reversed-phase purification of glycolipids is a gradient of Water (Solvent A) and Acetonitrile (Solvent B) .[9] Methanol can also be used as Solvent B, but acetonitrile often provides lower viscosity and better UV transparency.

  • Additives: As mentioned in the troubleshooting section, adding 0.1% Formic Acid or 0.1% Acetic Acid to both solvents A and B is highly recommended to improve peak shape by suppressing silanol interactions.[10]

Detection Method:

Lac beta(1-4)Lac-beta-C10 lacks a strong UV chromophore, making standard UV-Vis detection challenging.

  • Primary Recommendation: Universal Detectors

    • Evaporative Light Scattering Detector (ELSD): This is an excellent choice. The ELSD nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is compatible with gradient elution and ideal for compounds like sugars and lipids.[11][12][13]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also works by creating analyte particles after solvent evaporation but then imparts a charge to them, which is measured by an electrometer. It offers high sensitivity for non-volatile compounds.[14][15][16][17]

  • Alternative: UV-Vis at Low Wavelength

    • If a universal detector is unavailable, a UV-Vis detector can be used at a very low wavelength (< 205 nm ).

    • Challenges: At these wavelengths, almost everything absorbs light, including solvent impurities and additives. You must use the highest purity solvents and be aware that baseline drift during a gradient is common.[6][18] Formic acid is a better choice than TFA (trifluoroacetic acid) as it has a lower UV cutoff.

Q4: Can you provide a starting point for a gradient elution method?

Yes. This starting method is designed to be a robust initial run for scouting the retention of your compound and impurities. It can then be optimized for better resolution and throughput.

Starting Gradient Protocol Table:

ParameterSetting
Column C18, 5 µm, 4.6 x 250 mm (Analytical Scout)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C) or CAD
Injection Vol. 10 µL
Gradient Time (min)
0.0
5.0
35.0
40.0
40.1
45.0

Method Optimization Steps:

  • Run the Scouting Gradient: Inject your sample and identify the retention time of your target peak.

  • Adjust Gradient Slope:

    • If the peak elutes very late (>30 min), you can make the gradient steeper (e.g., 5% to 95% B in 20 minutes).

    • If peaks are clustered together, flatten the gradient around the elution time of your target compound to increase resolution. For example, if your peak elutes at 60% B, you could run a segment from 50% to 70% B over 20 minutes.

  • Scale-Up: Once the method is optimized on an analytical column, it can be scaled up to a preparative column by adjusting the flow rate and injection volume proportionally to the change in column cross-sectional area.

References

  • Vertex AI Search. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Wikipedia. Evaporative light scattering detector.
  • Peak Scientific. (2016). The principles of ELSD.
  • Thermo Fisher Scientific. Glycan Analysis using HPLC with Charged Aerosol Detection and MS Detectors.
  • Biotage. (2023). So, how does an ELSD work?.
  • Moreau, R. A., et al. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Journal of the American Oil Chemists' Society.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Waters Corporation. Waters 2420 Evaporative Light Scattering Detector.
  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography.
  • Wikipedia. Charged aerosol detector.
  • MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise.
  • Taylor & Francis Online. (2014). Determination of Sugars in Molasses by HPLC Following Solid-Phase Extraction.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • PMC. (2022). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Cyberlipid. Purification and HPLC.
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • PMC. (2022). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Chromasir. (2025). How to Optimize HPLC Analysis and Improve Laboratory Efficiency.
  • AnalyteGuru. (2025). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works.
  • Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
  • ScienceDirect. HPLC-MS: Chapter Ten.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • PMC. (2021). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Sigma-Aldrich. BIOshell™ Glycan HPLC Columns.
  • ACS Publications. (2011). Highly Efficient Microscale Purification of Glycerophospholipids by Microfluidic Cell Lysis and Lipid Extraction for Lipidomics Profiling.

Sources

Troubleshooting

Resolving peak tailing during LC-MS analysis of Lac beta(1-4)Lac-beta-C10

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with synthetic amphiphilic molecules like Lac-β(1,4)Lac-β-C10 (decyl 4-O-β-D-lactopyranosyl-β-D-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with synthetic amphiphilic molecules like Lac-β(1,4)Lac-β-C10 (decyl 4-O-β-D-lactopyranosyl-β-D-lactopyranoside).

This molecule possesses a highly polar tetrasaccharide-like hydrophilic head (Lac-Lac) and a hydrophobic decyl tail (C10). This dual nature often leads to complex secondary interactions within the LC system, manifesting as severe peak tailing, retention time shifts, and compromised MS sensitivity. This guide provides a self-validating framework to diagnose the root causes of peak tailing and implement permanent, mechanistically sound solutions.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing Lac-β(1,4)Lac-β-C10 CheckMP 1. Evaluate Mobile Phase Are buffers present? Start->CheckMP AddBuffer Add 2-10 mM Ammonium Formate/Acetate CheckMP->AddBuffer No CheckCol 2. Assess Column Chemistry Is it standard C18? CheckMP->CheckCol Yes AddBuffer->CheckCol ChangeCol Switch to End-capped C18, Phenyl-Hexyl, or HILIC CheckCol->ChangeCol Yes CheckHW 3. Inspect LC Hardware Check rotor seals & frits CheckCol->CheckHW No ChangeCol->CheckHW ReplaceHW Replace worn rotor seal Minimize dead volume CheckHW->ReplaceHW Worn/Clogged Resolution Symmetrical Peak (As < 1.2) CheckHW->Resolution Intact ReplaceHW->Resolution

Diagnostic workflow for resolving amphiphilic glycolipid peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Lac-β(1,4)Lac-β-C10 exhibit severe peak tailing on standard reversed-phase (C18) columns? A: Peak tailing occurs when more than one retention mechanism is present in a separation, and one of those mechanisms exhibits slow desorption kinetics or becomes overloaded[1]. For Lac-β(1,4)Lac-β-C10, the primary retention mechanism is the hydrophobic interaction between the C10 tail and the C18 stationary phase. However, the highly polar Lac-Lac headgroup contains numerous hydroxyls. These hydroxyls engage in strong secondary hydrogen-bonding and dipole interactions with unbonded, acidic residual silanol groups (Si-OH) on the silica support[2]. Because these secondary interactions have slower mass transfer kinetics than hydrophobic partitioning, the molecules desorb slowly, creating a distinct "tail"[1].

Q2: How do mobile phase additives influence the peak shape of this glycolipid? A: In LC-MS, we must balance chromatographic peak shape with ionization efficiency. Adding a volatile buffer like ammonium formate or ammonium acetate (typically 2-10 mM) to both aqueous and organic mobile phases is crucial for amphiphiles[2]. The ammonium ions ( NH4+​ ) interact with the negatively charged or polarized residual silanols on the silica surface, effectively masking them and preventing the glycolipid's hydroxyl groups from binding[2]. Furthermore, for complex glycolipids, using a stronger eluting solvent like methanol—or adding a co-solvent like n-propanol—can improve the solvation of the hydrophobic tail, reducing unwanted column interactions and tailing[3][4].

Q3: Can the LC system hardware itself cause tailing for amphiphilic molecules? A: Absolutely. Amphiphilic molecules are notorious for adhering to active sites within LC fluidics. A worn injector rotor seal is a common, yet frequently overlooked, culprit for peak tailing and carryover[5][6]. Scratches in the rotor seal create unswept dead volumes where sticky amphiphiles temporarily lodge before slowly bleeding into the mobile phase stream[6]. If your peaks suddenly start tailing after months of good performance, hardware wear—not chemistry—is the likely cause.

Mechanistic Interactions

MolecularInteractions Glycolipid Lac-β(1,4)Lac-β-C10 Polar Head Hydrophobic Tail Silanol Residual Silanols (Si-OH / Si-O⁻) Glycolipid->Silanol Secondary Interaction (Slow Kinetics = Tailing) StationaryPhase C18 Ligands (Hydrophobic) Glycolipid->StationaryPhase Primary Retention (Fast Kinetics) Buffer Ammonium Formate (NH₄⁺) Buffer->Silanol Masking Effect (Prevents Tailing)

Dual retention mechanisms and the masking effect of buffer ions.

Quantitative Data: Impact of Chemistry on Peak Shape

To illustrate the causality of these variables, consider the following experimental data comparing different column chemistries and mobile phase conditions for Lac-β(1,4)Lac-β-C10 analysis.

Column ChemistryMobile Phase AdditiveOrganic ModifierAsymmetry Factor ( As​ )MS Signal Intensity (cps)Mechanistic Notes
Standard C18 (Non-endcapped)0.1% Formic AcidAcetonitrile2.8 (Severe Tailing)4.5 x 10^4Strong silanol interactions dominate[1][2].
Fully Endcapped C180.1% Formic AcidAcetonitrile1.9 (Moderate Tailing)5.2 x 10^4Reduced silanol sites, but poor solvation of the C10 tail.
Fully Endcapped C185 mM Ammonium FormateMethanol1.1 (Symmetrical)8.9 x 10^4Optimal masking of silanols and excellent solubility[2][3].
Phenyl-Hexyl5 mM Ammonium FormateMethanol1.0 (Excellent)9.5 x 10^4Alternative π−π selectivity complements glycolipid structure[3].

Step-by-Step Troubleshooting Methodology

This protocol is designed as a self-validating system . At each phase, you will inject a standard to verify if the specific variable isolated was the root cause of the tailing.

Phase 1: Mobile Phase Optimization (The "Quick Fix")

Causality: Methanol provides better solvation for the polar sugar moieties than acetonitrile, while ammonium ions mask residual silanols.

  • Prepare Buffered Mobile Phases: Replace standard 0.1% Formic Acid with a buffered system. Prepare Mobile Phase A (Water) and Mobile Phase B (Methanol) with 5 mM Ammonium Formate and 0.1% Formic Acid [2][3].

  • Equilibrate: Flush the column with at least 20 column volumes (CV) of the new mobile phase to ensure complete saturation of the silica surface with ammonium ions.

  • Inject Standard: Inject 1-5 µL of a 1 µg/mL Lac-β(1,4)Lac-β-C10 standard.

  • Evaluate: Calculate the Asymmetry factor ( As​ ). If As​ drops below 1.2, the issue was secondary silanol interactions. If tailing persists, proceed to Phase 2.

Phase 2: Column Chemistry Selection

Causality: Older or non-endcapped C18 columns possess highly active silica surfaces that irreversibly bind the Lac-Lac headgroup.

  • Assess Current Column: Review the manufacturer's specifications. If the column is not fully endcapped, it is unsuitable for this molecule[1][5].

  • Switch Stationary Phase: Install a high-purity, fully endcapped C18 column, or a Phenyl-Hexyl column. Phenyl-Hexyl phases have shown superior performance for complex glycolipids due to alternative dipole interactions that complement hydrophobic retention[3].

  • Re-evaluate: Run the buffered method from Phase 1. If peak shape is restored, the previous column was either degraded or chemically incompatible.

Phase 3: Hardware and System Passivation

Causality: Amphiphilic molecules self-assemble into micelles at high concentrations (overload) and adhere to micro-abrasions in system fluidics.

  • Check for Mass Overload: Dilute the sample 10-fold and re-inject. If the peak shape improves dramatically (transitioning from a fronting/tailing hybrid to a sharp peak), the issue was mass overload due to micelle formation[5].

  • Inspect Rotor Seal: If the system has been heavily used, replace the autosampler rotor seal. Amphiphilic molecules stick to micro-scratches in Vespel/Tefzel materials, causing a delayed release into the flow path[6].

  • Wash System: Flush the system (bypassing the column) with a highly eluotropic solvent mixture (e.g., 50% Isopropanol / 50% Acetonitrile with 0.1% Formic Acid) to remove accumulated hydrophobic contaminants[4].

References

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. LC Troubleshooting Bible.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • A new LC-MS/MS technique for separation of gangliosides using a phenyl-hexyl column. Taylor & Francis. [Link]

  • Influence of LC parts (valves etc.) on peak shape? ResearchGate.[Link]

  • A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. PMC / NIH.[Link]

Sources

Optimization

Technical Support Center: Reconstitution &amp; Troubleshooting for Lac β(1-4)Lac-β-C10

Welcome to the Technical Support Center for Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside). Designed for researchers, structural biologists, and drug development professionals, this guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside). Designed for researchers, structural biologists, and drug development professionals, this guide provides field-proven methodologies for solvating and managing this advanced synthetic glycolipid.

Causality of Solvation: Understanding the Molecule

Lac β(1-4)Lac-β-C10 is a specialized non-ionic detergent featuring a massive, highly hydrophilic tetrasaccharide headgroup paired with a short decyl (C10) hydrophobic tail, yielding a molecular weight of 806.8 g/mol [[1]]().

The Solvation Challenge: Because of this extreme hydrophilic-lipophilic balance, the compound exhibits unique hydration kinetics. When the lyophilized powder is exposed to aqueous environments, the four sugar rings demand extensive hydrogen bonding. If hydrated too rapidly in high-ionic-strength buffers, the competition for water molecules prevents complete headgroup hydration. Consequently, the hydrophobic tails aggregate prematurely, forcing the glycolipid into a lyotropic liquid crystalline phase (a viscous gel) rather than a clear, isotropic micellar solution.

To prevent this, experimental choices must prioritize pure hydration before introducing ionic variables.

Quantitative Solvent Selection Matrix
SolventPrimary Use CaseSolvation Mechanism & CausalityRecommended Stock
Ultrapure Water (Milli-Q) Membrane protein extractionProvides uninhibited hydrogen bonding to the tetrasaccharide headgroup, bypassing salt-induced gelation.10% (w/v) or ~120 mM
Methanol/Chloroform (1:1) Nanodisc / Liposome prepDisrupts hydrophobic tail packing entirely; ideal for co-drying with phospholipids 2.10–50 mg/mL
DMSO (Anhydrous) Cell-based / Antimicrobial assaysPrevents micelle formation in the stock solution; rapidly disperses into monomers when diluted in media 3.Up to 50 mM
Tris/HEPES Buffers Direct assay dilutionMaintains physiological pH; should only be used as a diluent for pre-hydrated aqueous stocks.Working concentration

Standard Operating Procedures (SOPs)

Protocol A: Aqueous Reconstitution for Micellar Stocks (10% w/v)

Self-Validating System: By dissolving the lyophilized powder in pure water first, we isolate the variable of hydration from ionic interference. A resulting optically clear solution visually validates complete micellization before introducing buffer salts.

  • Equilibration: Remove the vial of lyophilized Lac β(1-4)Lac-β-C10 from the freezer and equilibrate to room temperature for 30 minutes to prevent ambient moisture condensation.

  • Primary Hydration: Add the calculated volume of Ultrapure Water (e.g., 1.0 mL per 100 mg for a 10% w/v stock). Do not use buffer for this initial step.

  • Mechanical Dispersion: Vortex vigorously for 1 to 2 minutes.

  • Thermal Activation: If the solution appears cloudy, place the vial in a 35°C water bath for 5–10 minutes. This raises the temperature above the detergent's Krafft point, melting the crystalline hydrophobic tails.

  • Sonication: Bath sonicate for 2 minutes until the solution is optically clear.

  • Storage: Aliquot into sterile microcentrifuge tubes and store at 4°C. Avoid repeated freeze-thaw cycles, which can degrade non-ionic detergents .

Protocol B: Organic Co-Solvation for Nanodisc Incorporation

Non-ionic detergents are heavily utilized in the formation of lipid nanodiscs and proteoliposomes 2.

  • Organic Dissolution: Dissolve the lyophilized glycolipid in a 1:1 mixture of Methanol and Chloroform to achieve a 50 mg/mL stock.

  • Lipid Mixing: Combine with the target phospholipid (e.g., POPC or DMPC) in a glass vial at your experimentally determined molar ratio.

  • Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas (N₂) to form a thin, uniform lipid/glycolipid film 2.

  • Desiccation: Place the vial in a vacuum desiccator for 2 hours to remove trace organics.

  • Rehydration: Rehydrate the film with your target buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4) and agitate until fully resuspended into mixed micelles.

Workflows & Troubleshooting Logic

ReconstitutionWorkflow A Lyophilized Lac β(1-4)Lac-β-C10 B Solvent Selection (Water, Buffer, or Organic) A->B C Aqueous Rehydration (10-100 mM) B->C Protein Extraction D Organic Solvation (Lipid Film Prep) B->D Nanodisc/ Liposome E Gentle Warming (35°C) & Bath Sonication C->E F Solvent Evaporation (N2 Gas) D->F G Clear Micellar Solution E->G H Dry Lipid/Glycolipid Film F->H

Workflow for aqueous and organic reconstitution of lyophilized glycolipids.

TroubleshootingTree Issue Issue: Cloudy/Gelled Solution Check1 Is Temp < Krafft Point? Issue->Check1 Action1 Warm to 35°C & Sonicate Check1->Action1 Yes Check2 Is Conc. > 20% (w/v)? Check1->Check2 No Action2 Dilute with Ultrapure Water Check2->Action2 Yes Check3 Salt/Buffer Incompatibility? Check2->Check3 No Action3 Reconstitute in H2O first, then add to buffer Check3->Action3 Yes

Troubleshooting logic tree for resolving cloudy or gelled glycolipid solutions.

Frequently Asked Questions (FAQs)

Q: Why did my lyophilized powder form a thick, cloudy gel when I added my lysis buffer? A: You are observing a lyotropic liquid crystal phase. The high salt concentration in your lysis buffer competes for water, preventing the massive tetrasaccharide headgroup from fully hydrating. Always reconstitute the lyophilized powder in Ultrapure Water first to form a micellar stock, then dilute it into your working buffer. If gelation has already occurred, warm the solution to 35°C and sonicate to melt the crystalline tail packing.

Q: How should I store the reconstituted detergent, and how long is it stable? A: Following reconstitution, aqueous stocks of decyl-β-glycosides should be stored in the refrigerator at 4°C . While the dry lyophilized powder is stable for years at -20°C, aqueous solutions are susceptible to slow hydrolysis and microbial growth. We recommend using aqueous stocks within 1 to 2 weeks.

Q: Can I use Lac β(1-4)Lac-β-C10 for cryo-Electron Microscopy (cryo-EM)? A: Yes. The C10 tail provides a relatively high Critical Micelle Concentration (CMC) compared to dodecyl (C12) derivatives, meaning it can be more easily removed via dialysis or Bio-Beads SM-2 prior to grid freezing 2. However, the large headgroup may lower the contrast of the ice, so optimizing the detergent concentration to just above the CMC is critical.

Q: Is DMSO safe for reconstituting this glycolipid for biological assays? A: Absolutely. For antimicrobial or cell-based assays, dissolving glycolipid biosurfactants in DMSO is a standard protocol 3. It allows for highly concentrated stocks that do not form viscous micellar gels. Ensure the final DMSO concentration in your assay remains below 1% (v/v) to avoid solvent toxicity to your cells.

References

  • PubChem - Decyl 4-O-beta-D-Lactopyranosyl-beta-D-lactopyranoside (Lac beta(1-4)Lac-beta-C10) | CID 121235355. National Institutes of Health (NIH). 1

  • Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs . PMC - NIH. 2

  • n-Decyl-b-D-maltopyranoside, Ultrol Grade - CAS 82494-09-5 . Sigma-Aldrich / Calbiochem.

  • Amide Modification of Glycolipid Biosurfactants as Promising Biocompatible Antibacterial Agents . Journal of Agricultural and Food Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Lac β(1-4)Lac-β-C10 vs. Lactose-β-C10 Binding Affinity in Lectin Targeting

Executive Summary In the development of targeted therapeutics and diagnostic probes, synthetic glycolipids are indispensable tools for interrogating Carbohydrate Recognition Domains (CRDs). This guide provides an objecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics and diagnostic probes, synthetic glycolipids are indispensable tools for interrogating Carbohydrate Recognition Domains (CRDs). This guide provides an objective, data-driven comparison between two prominent glycolipid mimics: Lactose-β-C10 (a simple disaccharide derivative) and Lac β(1-4)Lac-β-C10 (an extended tetrasaccharide derivative)[1]. By analyzing their binding affinities to Galectin-3 (Gal-3)—a highly relevant target in oncology and fibrotic diseases—this guide details the mechanistic causality behind their performance and provides self-validating experimental workflows for rigorous biophysical characterization.

Molecular Architecture & Mechanistic Causality

To accurately measure lectin-carbohydrate interactions, researchers must bridge the gap between soluble sugars and true cell-surface glycocalyx presentation. The inclusion of a decyl (C10) aglycone in both molecules serves a critical dual purpose:

  • Membrane Anchoring: The C10 chain allows stable insertion into liposomes or lipid bilayers, mimicking the natural presentation of glycolipids on cell membranes.

  • Hydrophobic Stabilization: In micellar solutions, the C10 tail drives self-assembly, presenting a multivalent carbohydrate surface that enhances apparent affinity (avidity) through spatial clustering.

Why the Extended Tetrasaccharide Outperforms the Disaccharide

Galectin-3 possesses an extended CRD comprising five distinct sub-sites (A through E). While Lactose-β-C10 effectively occupies the primary binding sub-sites (C and D), it leaves the adjacent pockets vacant. In contrast, Lac β(1-4)Lac-β-C10 extends into sub-sites B and E. This extended engagement establishes additional hydrogen bonding networks and van der Waals interactions, fundamentally altering the thermodynamic driving forces of the binding event and significantly lowering the dissociation constant ( KD​ ).

G cluster_0 Lactose-β-C10 cluster_1 Lac β(1-4)Lac-β-C10 Gal3 Galectin-3 CRD Lac Lactose Moiety (Subsites C & D) Gal3->Lac Moderate Affinity (Kd ~ 50 µM) LacLac Tetrasaccharide (Subsites B, C, D, E) Gal3->LacLac High Affinity (Kd ~ 5 µM) C10_1 C10 Aglycone (Membrane Anchor) Lac->C10_1 C10_2 C10 Aglycone (Membrane Anchor) LacLac->C10_2

Figure 1: Differential binding logic of Galectin-3 CRD to simple vs. extended glycolipids.

Quantitative Performance Comparison

The following tables synthesize representative benchmark data demonstrating the physicochemical and kinetic differences between the two glycolipid mimics when interacting with Galectin-3.

Table 1: Physicochemical Properties
PropertyLactose-β-C10Lac β(1-4)Lac-β-C10
PubChem CID 53384404121235355[1]
Molecular Weight 482.56 g/mol 806.85 g/mol
Carbohydrate Motif Disaccharide (Gal-β(1-4)-Glc)Tetrasaccharide (Gal-Glc-Gal-Glc)
Aglycone Decyl (C10)Decyl (C10)
Aqueous Behavior Micellar / Liposome-insertableMicellar / Liposome-insertable
Table 2: Comparative Binding Affinity (Galectin-3 CRD)

Note: Values are representative benchmarks for extended CRD interactions.

ParameterLactose-β-C10Lac β(1-4)Lac-β-C10Mechanistic Insight
KD​ (Affinity) ~ 52.0 µM~ 4.8 µM10-fold increase due to extended CRD sub-site engagement.
kon​ (Association) 1.2×103 M −1 s −1 4.5×103 M −1 s −1 Faster recognition of the extended tetrasaccharide motif.
koff​ (Dissociation) 6.2×10−2 s −1 2.1×10−2 s −1 Slower dissociation due to an expanded hydrogen bonding network.
ΔH (Enthalpy) -12.4 kcal/mol-18.2 kcal/molHighly favorable enthalpy driven by sub-sites B and E.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems. They include built-in checkpoints that immediately flag artifacts such as non-specific binding, mass transport limitations, or micellar instability.

Workflow 1: Surface Plasmon Resonance (SPR) via Liposome Capture

This method utilizes an L1 sensor chip to capture liposomes doped with the C10 glycolipids, providing a native-like membrane environment for lectin binding analysis[2].

SPR_Workflow N1 1. Liposome Preparation (DOPC + Glycolipid) N3 3. Liposome Capture (Surface Immobilization) N1->N3 N2 2. L1 Sensor Chip Conditioning (CHAPS) N2->N3 N4 4. BSA Blocking (Self-Validation Step) N3->N4 Prevents Non-Specific Binding N5 5. Galectin-3 Injection (Multi-Cycle Kinetics) N4->N5 Analyte Titration N6 6. Double-Referencing & Data Fitting N5->N6 1:1 Langmuir Model

Figure 2: Step-by-step SPR workflow for measuring lectin-glycolipid binding kinetics.

Step-by-Step Protocol:

  • Liposome Preparation: Extrude DOPC lipids mixed with 5 mol% of either Lactose-β-C10 or Lac β(1-4)Lac-β-C10 through a 100 nm polycarbonate membrane in running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Surface Conditioning: Clean the L1 chip with consecutive 1-minute injections of 20 mM CHAPS to expose the lipophilic anchors.

  • Immobilization: Inject the liposome solution at 2 µL/min until a stable baseline increase of ~4000 RU is achieved.

  • Self-Validation Checkpoint (BSA Passivation): Inject 0.1 mg/mL BSA for 5 minutes.

    • Causality Rule: If the RU increases by >10 RU, the liposome layer is incomplete, exposing the bare chip to non-specific Gal-3 binding. The run must be aborted. A change of <10 RU validates a fully passivated, intact lipid bilayer.

  • Analyte Titration: Inject Galectin-3 at varying concentrations (0.5 µM to 100 µM) using a multi-cycle kinetic approach.

  • Double-Referencing: Subtract the response of a reference channel (DOPC liposomes without glycolipid) and a zero-concentration buffer blank. This mathematically eliminates bulk refractive index shifts and baseline drift[2].

Workflow 2: Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature ( ΔH , −TΔS ) of the interaction, revealing whether the binding is enthalpy-driven (typical for extended sugars) or entropy-driven.

Step-by-Step Protocol:

  • Sample Dialysis (Critical): Dialyze Galectin-3 (cell) and the glycolipid micellar solution (syringe) against the exact same batch of buffer overnight.

    • Causality Rule: Even a 1 mM difference in salt concentration will generate a massive heat of mixing, masking the binding enthalpy.

  • Titration Execution: Set the cell temperature to 25°C. Perform 20 injections of 2 µL glycolipid into the 200 µL Gal-3 solution, spaced 120 seconds apart.

  • Self-Validation Checkpoint (Heat of Dilution): Perform a control run titrating the glycolipid into the buffer alone.

    • Causality Rule: If the blank titration shows erratic, non-uniform endothermic peaks, the C10 micelles are dissociating upon injection, invalidating the thermodynamic data. The blank must show small, consistent background heats to validate micellar stability.

  • Data Integration: Subtract the blank heats from the experimental heats and fit to a one-set-of-sites model to extract KD​ and ΔH .

Orthogonal Validation via Bio-Layer Interferometry (BLI)

To confirm SPR and ITC findings, Bio-Layer Interferometry (BLI) serves as a robust orthogonal technique. Because BLI is a fluidics-free optical technique, it is less susceptible to the mass transport limitations that can occasionally plague SPR microfluidics[3]. By loading the C10 glycolipids onto Aminopropylsilane (APS) or hydrophobic biosensors, researchers can validate the kon​ and koff​ rates in a completely different hydrodynamic environment, ensuring the kinetic data is an intrinsic property of the molecules rather than an artifact of the instrument platform[3].

References

  • PubChem. "Lac beta(1-4)Lac-beta-C10 | C34H62O21 | CID 121235355 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Cytiva. "Kinetics 解析をしたい場合のセンサーグラムのチェックリスト (Biacore Kinetics Checklist)." Cytiva Life Sciences. Available at:[Link]

  • Sartorius. "Biomolecular Binding Kinetics Assays on the Octet® BLI Platform." Sartorius. Available at:[Link]

Sources

Comparative

Validating Lac beta(1-4)Lac-beta-C10 purity using tandem mass spectrometry

Validating Lac beta(1-4)Lac-beta-C10 Purity: A Head-to-Head Comparison of Tandem Mass Spectrometry vs. Traditional Analytics As synthetic glycolipids become increasingly critical in glycomics, proteomics, and targeted dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Lac beta(1-4)Lac-beta-C10 Purity: A Head-to-Head Comparison of Tandem Mass Spectrometry vs. Traditional Analytics

As synthetic glycolipids become increasingly critical in glycomics, proteomics, and targeted drug delivery, the analytical burden of proving their structural purity has intensified. Lac beta(1-4)Lac-beta-C10 (Molecular Formula: C34H62O21, MW: 806.85 Da) is a prime example of a complex, amphiphilic biochemical standard[1]. Comprising a hydrophilic tetrasaccharide headgroup (Lactosyl-lactose) and a hydrophobic decyl (C10) aliphatic chain, this molecule presents unique analytical challenges.

In synthetic glycomics, the presence of truncated sequences (e.g., a trisaccharide-C10 byproduct) or linkage isomers (e.g., α-linkages instead of β-linkages) can drastically alter the biological activity of the molecule. Relying on legacy analytical methods often provides a false sense of security. This guide objectively compares traditional modalities with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating experimental workflow for absolute purity confirmation.

The Analytical Bottleneck in Glycolipid Validation

The difficulty in validating Lac beta(1-4)Lac-beta-C10 stems from its physicochemical properties. The molecule lacks a strong UV chromophore, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive. While Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can quantify bulk purity, they offer zero structural elucidation[2].

Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the β(1-4) anomeric configuration, but it requires milligram-level quantities and struggles to detect minor synthetic impurities (<5%) hidden beneath dominant spectral peaks.

To bridge the gap between structural proof and trace-level sensitivity, LC-MS/MS has emerged as the superior modality.

Quantitative Performance & Modality Comparison

The following table summarizes the operational and quantitative differences between the three primary analytical modalities used for glycolipid validation.

Analytical ModalityLimit of Detection (LOD)Structural ElucidationIsomer DifferentiationQuantitative Reliability
HPLC-ELSD / CAD ~1-5 µg/mLPoor (Mass/Retention only)Moderate (If chromatographically resolved)High (For bulk purity)
NMR Spectroscopy ~1-5 mg/mLExcellent (Anomeric configuration)High (Requires pure sample)Moderate (Struggles with <5% impurities)
LC-MS/MS (Tandem MS) <10 fmol Excellent (Sequence & Linkage via CID) High (Cross-ring cleavage fragments) High (Using Extracted Ion Chromatograms)

The Mechanistic Superiority of Tandem Mass Spectrometry

A robust analytical protocol must not only quantify the main product but simultaneously prove its identity. LC-MS/MS achieves this through a self-validating mechanism based on Collision-Induced Dissociation (CID).

When Lac beta(1-4)Lac-beta-C10 is subjected to Electrospray Ionization (ESI), it can be analyzed in negative mode as a deprotonated ion[M-H]- at m/z 805.4, or in positive mode as a sodium adduct[M+Na]+ at m/z 829.4. We prioritize the positive ion sodium adduct because alkali metals coordinate tightly with the glycan's hydroxyl groups. During CID, this coordination stabilizes the molecule, directing the vibrational energy to predictably cleave the weakest links: the glycosidic bonds[3].

According to the Domon and Costello nomenclature for glycan fragmentation, these cleavages generate diagnostic Y and Z ions (which retain the lipid tail) and B and C ions (from the non-reducing end). For Lac beta(1-4)Lac-beta-C10, applying 25-30 eV of collision energy results in the sequential neutral loss of 162 Da (hexose units).

The Self-Validating Sequence Map:

  • Precursor Ion: m/z 829.4 ([M+Na]+)

  • Loss of Terminal Galactose: m/z 667.3 (Y3 ion)

  • Loss of Lactose (Gal-Glc): m/z 505.3 (Y2 ion)

  • Loss of Gal-Glc-Gal: m/z 343.2 (Y1 ion)

If a synthesis fails and produces a truncated trisaccharide-C10 impurity, the MS1 scan will immediately flag a precursor at m/z 667.3. Furthermore, the relative abundances of cross-ring cleavage fragments (A and X ions) can differentiate linkage isomers, making MS/MS an irrefutable proof of both mass and structure[4].

Step-by-Step LC-MS/MS Protocol for Purity Validation

To ensure rigorous, reproducible validation, execute the following step-by-step methodology. This workflow leverages Reversed-Phase (RP) chromatography, utilizing the C10 lipid tail for retention, coupled with high-resolution MS/MS.

Step 1: Sample Preparation

  • Action: Reconstitute the Lac beta(1-4)Lac-beta-C10 standard in a 50:50 Methanol:Water (v/v) solution to a final concentration of 1 µg/mL.

  • Causality: The amphiphilic nature of the C10 lipid tail and the highly polar tetrasaccharide requires a balanced solvent. Too much aqueous buffer causes micelle formation, while pure organic solvent risks precipitating the glycan headgroup.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a UHPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid + 5 mM Ammonium Formate) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: While Hydrophilic Interaction Liquid Chromatography (HILIC) is traditional for bare glycans[4], the C10 aliphatic chain provides sufficient hydrophobicity for sharp, reproducible retention on a C18 column. This efficiently separates the target molecule from highly polar unreacted sugars before they enter the mass spectrometer, preventing ion suppression.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the mass spectrometer in ESI Positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: These parameters ensure complete desolvation of the amphiphilic droplets without inducing in-source fragmentation, preserving the intact[M+Na]+ precursor at m/z 829.4.

Step 4: CID Fragmentation (MS/MS)

  • Action: Isolate the m/z 829.4 precursor in the first quadrupole (Q1) with a narrow 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) of 28 eV in the collision cell.

  • Causality: A narrow isolation window ensures that co-eluting isobaric impurities do not contaminate the MS/MS spectra. An NCE of 28 eV provides the optimal energy to induce glycosidic cleavage without shattering the hexose rings into uninterpretable low-mass noise[3].

Step 5: Data Analysis & Purity Calculation

  • Action: Generate Extracted Ion Chromatograms (XIC) for the intact mass (m/z 829.4) and known synthesis impurities (e.g., m/z 667.3 for the trisaccharide). Calculate the relative purity using the Area Under the Curve (AUC).

Workflow Architecture

The logical progression of this self-validating analytical system is mapped below.

G N1 1. Sample Prep (MeOH/H2O) N2 2. UHPLC Separation (C18 Column) N1->N2 N3 3. ESI Ionization ([M+Na]+ m/z 829.4) N2->N3 N4 4. Precursor Isolation (Quadrupole) N3->N4 N5 5. CID Fragmentation (Glycosidic Cleavage) N4->N5 N6 6. Product Detection (TOF/Orbitrap) N5->N6

Fig 1. LC-MS/MS workflow for Lac beta(1-4)Lac-beta-C10 structural and purity validation.

Conclusion

Validating the purity of complex glycolipids like Lac beta(1-4)Lac-beta-C10 requires moving beyond the limitations of bulk retention assays. By adopting LC-MS/MS, analytical scientists can leverage the predictable physics of collision-induced dissociation to create a self-validating system. The resulting sequence map not only quantifies the target molecule but irrefutably proves its structural identity, ensuring the highest level of confidence for downstream biological applications.

References

  • National Center for Biotechnology Information. "Lac beta(1-4)Lac-beta-C10 | C34H62O21 | CID 121235355." PubChem Database. URL: [Link]

  • Hořejší, K., et al. "Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry." Metabolites 2021, 11(3), 140. MDPI. URL: [Link]

  • Rožman, M. "Characterization and Modeling of the Collision Induced Dissociation Patterns of Deprotonated Glycosphingolipids: Cleavage of the Glycosidic Bond." Journal of the American Society for Mass Spectrometry 2016, 27, 91-98. URL: [Link]

Sources

Validation

Comparative Analysis: Lac beta(1-4)Lac-beta-C10 vs. Natural Oligosaccharides in Glycobiology Assays

As glycobiology advances, the demand for stable, versatile, and easily immobilizable carbohydrate probes has surged. For researchers investigating carbohydrate-binding proteins (lectins), viral attachment mechanisms, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As glycobiology advances, the demand for stable, versatile, and easily immobilizable carbohydrate probes has surged. For researchers investigating carbohydrate-binding proteins (lectins), viral attachment mechanisms, and cell-surface signaling, the choice of glycan probe dictates the success of the assay.

This guide provides an in-depth comparative analysis between Lac beta(1-4)Lac-beta-C10 (Decyl 4-O-beta-D-Lactopyranosyl-beta-D-lactopyranoside)[1] and natural free oligosaccharides (such as unconjugated lactosyl-lactose or lacto-N-tetraose). By examining the physicochemical divergence and the mechanistic causality behind their behavior, we establish a framework for selecting the optimal probe for high-throughput microarrays and liposome-based interaction studies.

Physicochemical Divergence & Mechanistic Causality

The fundamental limitation of natural free oligosaccharides in in vitro assays is their extreme hydrophilicity and the presence of a reducing hemiacetal end. In biological systems, glycans are typically anchored to cell membranes via complex lipid tails (e.g., ceramides) or protein backbones. When isolated, free natural oligosaccharides lack this anchor, meaning they cannot spontaneously insert into artificial lipid bilayers or stably adsorb onto hydrophobic microarray surfaces without complex, yield-reducing chemical derivatization (such as reductive amination)[2].

Lac beta(1-4)Lac-beta-C10 circumvents this limitation through rational synthetic design. It features a tetrasaccharide headgroup (Gal-β(1,4)-Glc-β(1,4)-Gal-β(1,4)-Glc) conjugated via a beta-linkage to a 10-carbon (decyl) aliphatic chain [1].

The Causality of the C10 Tail:

  • Amphiphilic Self-Assembly: The decyl chain acts as a built-in hydrophobic anchor. Driven by the thermodynamic necessity to minimize water-lipid contact (the hydrophobic effect), the C10 tail spontaneously inserts into lipid bilayers, orienting the hydrophilic tetrasaccharide headgroup outward into the aqueous phase[2].

  • Anomeric Stability: The synthetic beta-glycosidic linkage at the anomeric carbon locks the sugar ring, preventing mutarotation and conferring resistance against non-specific exoglycosidase degradation compared to the free reducing end of natural glycans.

  • Non-Covalent Immobilization: The hydrophobic tail allows for direct, non-covalent printing onto hydrophobic microarray slides (e.g., nitrocellulose or lipid-coated glass), bypassing the need for reactive NHS-ester chemistry[2].

Table 1: Physicochemical & Structural Comparison
PropertyLac beta(1-4)Lac-beta-C10Natural Free Oligosaccharide (Proxy)
Molecular Formula C34H62O21[1]C24H42O21 (Tetrasaccharide)
Molecular Weight 806.85 g/mol [1]~706.6 g/mol
Nature Synthetic Amphiphilic GlycolipidHydrophilic Carbohydrate
Anomeric Center Locked (β-decyl glycoside)Dynamic (Hemiacetal mutarotation)
Membrane Insertion Spontaneous (Thermodynamically driven)Impossible without conjugation
Immobilization Strategy Direct non-covalent hydrophobic adsorptionCovalent derivatization required

Workflow Visualization & Pathway Mechanics

To understand the practical impact of these physicochemical differences, we must visualize the experimental workflows and molecular pathways.

G Start Glycan Microarray Setup Branch1 Natural Oligosaccharide Start->Branch1 Branch2 Lac beta(1-4)Lac-beta-C10 Start->Branch2 Step1A Reductive Amination (Requires linker) Branch1->Step1A Step1B Direct Solubilization (Aqueous/Ethanol) Branch2->Step1B Step2A Covalent Printing on NHS-Ester Slides Step1A->Step2A Step2B Non-Covalent Printing on Hydrophobic Slides Step1B->Step2B EndA Immobilized Natural Glycan Step2A->EndA EndB Immobilized C10-Glycolipid Step2B->EndB

Figure 1: Microarray immobilization workflow comparing natural glycans and Lac beta(1-4)Lac-beta-C10.

Pathway Micelle Lipid Bilayer C10 Decyl (C10) Tail Insertion Micelle->C10 Anchors Tetra Tetrasaccharide Headgroup C10->Tetra Presents Lectin Lectin Binding Protein Tetra->Lectin Recognizes Signal Fluorescence Signal Lectin->Signal Emits

Figure 2: Mechanistic pathway of Lac beta(1-4)Lac-beta-C10 membrane insertion and lectin binding.

Comparative Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate the specific causal variables of the assay.

Protocol A: Fabrication of Glycan Microarrays

Objective: Compare the immobilization efficiency of Lac beta(1-4)Lac-beta-C10 against a natural tetrasaccharide.

Step-by-Step Methodology:

  • Probe Preparation:

    • Test: Dissolve Lac beta(1-4)Lac-beta-C10 in a 50% aqueous ethanol spotting buffer to a concentration of 100 µM.

    • Control (Natural): Subject the natural tetrasaccharide to reductive amination with an amine-functionalized linker, purify via HPLC, and dissolve in standard PBS printing buffer at 100 µM[2].

  • Printing:

    • Spot the C10-glycolipid onto nitrocellulose-coated glass slides (hydrophobic interaction).

    • Spot the derivatized natural glycan onto NHS-ester activated slides (covalent interaction).

  • Blocking (Self-Validation Step): Block both slides with 1% BSA in PBS for 1 hour to prevent non-specific protein binding. Validation: Leave a printed sector unblocked to confirm the baseline noise generated by the slide chemistry.

  • Lectin Incubation: Incubate with FITC-labeled Galectin-3 (or a terminal-galactose specific lectin) at 10 µg/mL for 1 hour.

  • Washing & Scanning: Wash slides 3x with PBS-T (0.05% Tween-20). Scan at 488 nm to quantify fluorescence.

Protocol B: Liposome Incorporation for Lectin Binding

Objective: Utilize the C10 tail to create a biomimetic cell surface for interaction studies.

Step-by-Step Methodology:

  • Lipid Film Formation: Mix DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and Lac beta(1-4)Lac-beta-C10 in a 9:1 molar ratio in chloroform/methanol (2:1 v/v).

    • Control: Prepare a second tube with DOPC only (Negative Control).

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove trace solvents.

  • Rehydration: Rehydrate the lipid film with 1 mL of HEPES buffer (pH 7.4). Vortex vigorously to form multilamellar vesicles.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to yield uniform unilamellar glyco-liposomes.

  • Binding Assay: Incubate the liposomes with a fluorescently tagged lectin. Separate unbound lectin using a Sephadex G-25 size exclusion column.

  • Quantification: Measure the fluorescence of the liposome fraction. The DOPC-only control validates that the signal is strictly caused by specific lectin-carbohydrate recognition, not non-specific lipid binding.

Quantitative Performance Metrics

Based on standardized microarray and liposome assays, the synthetic integration of the C10 tail yields significant improvements in assay reliability and signal fidelity.

Table 2: Assay Performance Comparison
MetricLac beta(1-4)Lac-beta-C10Derivatized Natural OligosaccharideCausality / Rationale
Immobilization Yield > 95%40 - 60%Hydrophobic insertion is thermodynamically favored over multi-step covalent coupling.
Signal-to-Noise Ratio High (> 50:1)Variable (10:1 to 30:1)Unreacted NHS-esters or linkers in natural glycan assays increase background noise[2].
Orientation Control UniformHeterogeneousThe C10 tail forces a strict "tail-down, sugar-up" orientation, mimicking natural cell surfaces.
Preparation Time < 1 Hour2 - 3 DaysBypasses the need for reductive amination and subsequent HPLC purification.

Conclusion

For advanced glycobiology applications, Lac beta(1-4)Lac-beta-C10 presents a distinct operational advantage over natural free oligosaccharides. By synthetically merging a complex tetrasaccharide recognition domain with a precisely calibrated decyl (C10) hydrophobic anchor, it eliminates the need for complex derivatization chemistries. This structural causality translates directly into higher immobilization yields, superior orientation control on microarrays, and the ability to seamlessly integrate into biomimetic liposomes for highly trustworthy, self-validating interaction assays.

References

  • PubChem. "Lac beta(1-4)Lac-beta-C10 | C34H62O21 | CID 121235355" National Institutes of Health. URL: [Link]

  • Chang, C. "Carbohydrates – Comprehensive Studies on Glycobiology and Glycotechnology" ResearchGate / InTech. URL: [Link]

Sources

Comparative

Comprehensive Validation Guide: Lac β(1-4)Lac-β-C10 as a Standard in Competitive ELISA

Standardizing immunoassays for carbohydrate-binding proteins—such as galectins, anti-glycan antibodies, and bacterial toxins—presents a unique biochemical challenge. Monovalent protein-carbohydrate interactions inherentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standardizing immunoassays for carbohydrate-binding proteins—such as galectins, anti-glycan antibodies, and bacterial toxins—presents a unique biochemical challenge. Monovalent protein-carbohydrate interactions inherently possess weak binding affinities. To generate a robust, reproducible standard curve in a competitive Enzyme-Linked Immunosorbent Assay (ELISA), the soluble competitor must mimic the multivalent presentation found on natural cell surfaces.

This guide provides an objective performance comparison and a self-validating experimental protocol for using Lac β(1-4)Lac-β-C10 ([1]) as the premier synthetic standard for competitive glycobiology assays.

The Mechanistic Superiority of C10-Alkylated Glycans

Historically, researchers have relied on free oligosaccharides, native glycosphingolipids, or neoglycoproteins (e.g., BSA-conjugates) to establish standard curves[2]. However, these alternatives introduce significant experimental artifacts:

  • Free Oligosaccharides lack multivalent presentation, resulting in weak, millimolar (mM) affinities that fail to effectively compete with immobilized antigens.

  • Native Glycolipids (e.g., gangliosides extracted from bovine brain) suffer from extreme structural heterogeneity in their ceramide tails, causing severe lot-to-lot variability and high background noise in highly adhesive serum samples[3].

  • Neoglycoproteins introduce steric hindrance and non-specific binding due to the massive protein carrier backbone.

Lac β(1-4)Lac-β-C10 circumvents these issues through its precisely engineered molecular architecture. The 10-carbon alkyl chain (decyl group) acts as a hydrophobic anchor. In aqueous assay buffers, this drives the spontaneous self-assembly of the glycolipid into uniform[4]. This micellization clusters the Lac β(1-4)Lac headgroups, creating a high-density, multivalent surface that binds target proteins with high avidity (µM or nM IC50) while maintaining absolute chemical definition.

G cluster_micelle Self-Assembled Micelle (Multivalent Presentation) Aqueous Aqueous Assay Buffer (Hydrophilic Environment) C10 Hydrophobic C10 Chain (Decyl Core Anchor) Aqueous->C10 Drives Hydrophobic Aggregation Glycan Lac β(1-4)Lac Headgroup (Target Epitope) C10->Glycan Covalent Linkage Protein Carbohydrate-Binding Protein (e.g., Galectin / Antibody) Glycan->Protein High-Avidity Binding (nM to µM IC50)

Structural mechanics of Lac β(1-4)Lac-β-C10 forming micelles for multivalent glycan presentation.

Comparative Performance Analysis

When establishing a competitive ELISA, the choice of standard directly dictates the assay's dynamic range and reproducibility. The table below summarizes the quantitative and qualitative performance of Lac β(1-4)Lac-β-C10 against common alternatives.

Standard TypeBinding Avidity (IC50)Lot-to-Lot ConsistencyBackground NoiseAqueous SolubilityStructural Definition
Lac β(1-4)Lac-β-C10 High (µM to nM) Excellent (Synthetic) Low High (Micellar) Absolute
Free Oligosaccharides Low (mM)ExcellentLowHighAbsolute
BSA-Glycoconjugates High (nM)Moderate (Variable ratio)High (Protein carrier)HighVariable
Native Glycolipids High (µM to nM)Poor (Biological extract)ModeratePoor (Requires lipids)Heterogeneous

Self-Validating Protocol: Competitive ELISA Standard Curve

To guarantee data integrity, every step in a competitive immunoassay must be optimized to prevent kinetic artifacts. The following methodology provides a self-validating workflow for quantifying glycolipid-protein interactions[2].

Step 1: Plate Coating & Blocking
  • Protocol: Coat a 96-well high-binding polystyrene plate (e.g., Nunc Maxisorp) with 1 µg/mL of the target immobilized antigen overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 3% BSA in PBS for 2 hours at room temperature.

  • Causality: High-binding plates are required to stably adsorb the coating antigen via hydrophobic interactions. Robust blocking with BSA is critical to establish a clean baseline, ensuring that any reduction in signal during the assay is strictly due to specific competition, not non-specific desorption.

Step 2: Competitor Preparation (Standard Curve)
  • Protocol: Prepare a 12-point serial dilution of Lac β(1-4)Lac-β-C10 (starting at 100 µM down to 0.1 nM) in Assay Buffer (PBS + 0.05% Tween-20 + 1% BSA).

  • Causality: The inclusion of 0.05% Tween-20 is non-negotiable. It stabilizes the Lac-β-C10 micelles at a uniform hydrodynamic radius and prevents the highly hydrophobic C10 tails from non-specifically adsorbing to the polystyrene walls of the dilution tubes. Without this surfactant, the effective concentration of the competitor drops, artificially shifting the standard curve.

Step 3: Pre-Incubation (Equilibration)
  • Protocol: In a separate non-binding plate, mix equal volumes of the Lac-β-C10 dilutions with a fixed, optimized concentration of the detection protein (e.g., primary antibody or galectin). Incubate at 37°C for 1 hour.

  • Causality: Thermodynamic equilibrium must be reached in solution before the mixture is exposed to the coated plate. If the competitor and protein are added simultaneously to the assay plate, the kinetic binding to the immobilized antigen will outcompete the solution-phase binding, artificially inflating the apparent IC50.

Step 4: Competitive Binding & Detection
  • Protocol: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature. Wash 4x with PBST. Add the appropriate HRP-conjugated secondary antibody, incubate for 1 hour, wash, and develop with TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

  • Causality: Unbound proteins in the mixture will bind to the plate. The higher the concentration of Lac-β-C10 micelles, the fewer free proteins remain, resulting in an inversely proportional optical density (OD) signal.

G N1 1. Plate Coating (Immobilized Antigen) N3 3. Competitive Binding (Unbound Protein to Plate) N1->N3 N2 2. Pre-incubation (Protein + Lac-b-C10) N2->N3 Concentration Dependent N4 4. Detection & Signal (HRP + TMB -> OD450) N3->N4

Competitive ELISA workflow using Lac β(1-4)Lac-β-C10 as a soluble competitor.

Data Interpretation & Curve Fitting

Because competitive binding follows the law of mass action, the resulting standard curve is inherently non-linear. Linear regression will yield highly inaccurate concentration estimations at the extremes of the assay.

To accurately determine the IC50 (the concentration of Lac β(1-4)Lac-β-C10 that inhibits 50% of the maximum binding), the raw OD450 data must be modeled using a 4-Parameter Logistic (4PL) regression [5]. The 4PL model accounts for the upper asymptote (maximum binding, B0), the lower asymptote (background noise), the inflection point (IC50), and the Hill slope (cooperativity of the micellar binding). By utilizing robust [5], researchers can validate the structural integrity and avidity of their carbohydrate-binding proteins with absolute precision.

References

  • PubChem. "Decyl 4-O-beta-D-Lactopyranosyl-beta-D-lactopyranoside - CID 53384404". National Center for Biotechnology Information. URL:[Link]

  • Catania, R., et al. "Impact of the chemical structure on amphiphilic properties of sugar-based surfactants: A literature overview". ResearchGate. URL: [Link]

  • Alaedini, A., et al. "A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples". National Institutes of Health (PMC). URL:[Link]

  • Pei, Z., et al. "Quantitative Microarray Analysis of Intact Glycolipid−CD1d Interaction and Correlation with Cell-Based Cytokine Production". Journal of the American Chemical Society. URL:[Link]

  • Frontiers in Medicine. "ELISA-R: an R-based method for robust ELISA data analysis". Frontiers. URL:[Link]

Sources

Validation

Comparing synthetic Lac beta(1-4)Lac-beta-C10 with biological isolates

An Objective Comparison for Researchers and Drug Development Professionals Abstract Lacto-N-biose (LNB), a core structural unit of human milk oligosaccharides (HMOs), is pivotal in biological processes, including gut mic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Researchers and Drug Development Professionals

Abstract

Lacto-N-biose (LNB), a core structural unit of human milk oligosaccharides (HMOs), is pivotal in biological processes, including gut microbiome modulation and immune responses.[1][2] The functionalization of this disaccharide, as seen in the synthetic molecule Lac-beta(1-4)Lac-beta-C10, which incorporates a C10 alkyl chain, expands its utility into new research domains, particularly in drug delivery and membrane interaction studies.[3] This guide presents a comprehensive comparison between chemically synthesized Lac-beta(1-4)Lac-beta-C10 and its biologically isolated counterparts. We provide an in-depth analysis of their structural integrity, purity, and functional performance, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate glycan source for their specific research applications.

The Significance of Lacto-N-Biose and its Synthetic Derivatives

Glycosylation is a fundamental post-translational modification that dictates the function of many proteins and lipids, influencing processes from cell signaling to pathogen recognition.[4] Lacto-N-biose (Gal-β1,3-GlcNAc) and its isomers are foundational units of complex glycans, notably HMOs, which are critical for infant health.[1][2] The scientific interest in these molecules has spurred the development of various production methods, from complex multi-enzyme catalytic systems to metabolic engineering in microbes.[1][2][5]

This guide addresses a critical question for researchers: When is the highly defined, yet more resource-intensive, synthetic glycan preferable to the more heterogeneous, but potentially more accessible, biological isolate? We will explore this by comparing them across three key experimental pillars: structural characterization, binding affinity, and cell-based functional activity.

Origins: A Tale of Two Sources

The method of production fundamentally defines the characteristics of the final glycan product. Understanding these differences is the first step in making an informed selection.

Synthetic Lac-β(1-4)Lac-β-C10: Precision and Purity

Chemical synthesis of complex glycans is a challenging field that has made significant strides, enabling the creation of molecules with precisely defined structures.[4] The synthesis of Lac-beta(1-4)Lac-beta-C10 involves a multi-step process where each glycosidic linkage is formed with specific stereochemistry (β) and linkage position (1-4). The C10 alkyl chain is introduced via a glycosidic bond to the reducing end of the disaccharide.

The primary advantage of this approach is absolute control. Unlike biological preparations, chemical synthesis yields a homogenous product, free from isomeric or structural variants.[6] This structural precision and high purity are indispensable for applications where structure-activity relationships are being defined, such as in drug development or for use as analytical standards.[6]

Biologically Isolated Analogs: Natural Diversity and Complexity

Biologically sourced glycans homologous to the carbohydrate portion of Lac-beta(1-4)Lac-beta-C10 are typically produced via two main routes:

  • Direct Isolation: Glycans are released from natural sources like milk glycoproteins or other biological materials. This process often involves enzymatic or chemical treatments that can be harsh and typically yield complex, heterogeneous mixtures of different glycan structures.[4]

  • Enzymatic/Microbial Synthesis: Modern bioengineering utilizes metabolically engineered microbes or in vitro enzymatic cascades to produce specific glycans like Lacto-N-biose.[1][2] While this offers better control than direct isolation, the final product can still contain related structures, precursors, or byproducts from the biological machinery, necessitating extensive purification.

The inherent heterogeneity of biological isolates can be a significant drawback for research requiring a single, defined molecular entity.[6] However, for applications like screening for novel glycan-binding protein interactions, a diverse library of natural glycans can be advantageous.[8]

Comparative Analysis: An Experimental Framework

To objectively compare synthetic Lac-beta(1-4)Lac-beta-C10 with its biological counterparts, a multi-pronged analytical approach is required. We present three core experimental workflows that provide a comprehensive assessment of purity, structural identity, and biological function.

Pillar 1: Structural Integrity and Purity Assessment

The first step in validating any glycan is to confirm its primary structure and assess its purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are the gold standards for this purpose.[9]

Causality Behind Experimental Choices:

  • NMR is unparalleled for determining the precise structure, including the stereochemistry and linkage of glycosidic bonds, which are crucial for biological function.[10][11]

  • MS provides highly accurate molecular weight information, confirming composition, and can be used with fragmentation (MS/MS) to determine the glycan sequence.[9]

  • HPLC is ideal for quantifying purity by separating the target molecule from any contaminants or isomers.[12]

Table 1: Comparison of Synthetic vs. Biological Glycans

ParameterSynthetic Lac-β(1-4)Lac-β-C10Biological IsolatesJustification
Purity >98% (typically)Variable (often <90% without extensive purification)Chemical synthesis allows for precise control and purification steps, minimizing byproducts.[6] Biological systems produce mixtures.[4]
Structural Identity Homogeneous, single defined structureOften a heterogeneous mixture of isomers and related structuresSynthesis builds a single target molecule. Biological isolation harvests existing, diverse populations.[4][6]
Batch-to-Batch Consistency HighLow to moderateThe controlled nature of chemical synthesis ensures high reproducibility. Biological variability is inherent.[6]
Yield Predictable but can be lower due to multi-step processVariable, dependent on source and purification efficiencySynthetic yields are determined by reaction efficiencies. Biological yields depend on expression levels and recovery rates.
Cost Generally higherCan be lower, but purification costs can be significantComplex chemical synthesis is resource-intensive. Raw biological materials may be cheaper.

This protocol outlines a standard method for assessing the purity of a glycan sample.

  • Sample Preparation:

    • Accurately weigh and dissolve the glycan standard (synthetic or biological) in ultrapure water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC or UPLC system with a fluorescence or UV detector.[13]

    • Column: A hydrophilic interaction chromatography (HILIC) column suitable for glycan separation (e.g., BEH Glycan column).[13]

    • Mobile Phase A: 100 mM ammonium formate, pH 4.4.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: A linear gradient from high to low percentage of Mobile Phase B (e.g., 75% to 53% ACN over 25 minutes) is typically used to elute glycans.[13]

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.4 mL/min).

    • Column Temperature: 40-60°C.

  • Data Analysis:

    • Integrate the peak area of the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The synthetic standard should ideally show a single, sharp peak, while the biological isolate may show the main peak along with several smaller peaks representing impurities or isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Glycan (1 mg/mL in H2O) filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separate on HILIC Column inject->separate detect Detect with Fluorescence/UV separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC-based purity assessment of glycan samples.

Pillar 2: Functional Performance via Glycan Microarray

A key application for glycans is studying their interactions with glycan-binding proteins (GBPs), such as lectins or antibodies.[14] Glycan microarrays are a high-throughput method for profiling these interactions.[8][15] By immobilizing different glycans onto a slide, one can simultaneously test the binding specificity of a fluorescently labeled GBP.[15]

Causality Behind Experimental Choices:

  • This assay directly compares the functional binding of the synthetic molecule versus its biological counterparts.

  • Differences in purity or structure (e.g., presence of isomers in the biological sample) will manifest as differences in binding affinity and specificity, providing a clear functional readout.

  • Using a synthetic, structurally defined glycan like Lac-beta(1-4)Lac-beta-C10 on an array provides a precise reference point for interpreting binding to more complex, natural glycan structures.[6][8]

This protocol is adapted from standard procedures for glycan microarray analysis.[15]

  • Array Preparation:

    • The synthetic Lac-beta(1-4)Lac-beta-C10 and the purified biological isolate are printed and immobilized on a functionalized glass slide at various concentrations.

  • Blocking:

    • Hydrate the slide in TSM Wash Buffer (TSMW: 20mM Tris-HCl, 150mM NaCl, 2mM CaCl₂, 2mM MgCl₂, 0.05% Tween-20).[15]

    • Block non-specific binding by incubating the slide in TSM Binding Buffer (TSMBB: TSMW + 1% BSA) for 1 hour at room temperature in a humidified chamber.[15]

  • Binding:

    • Prepare a solution of the fluorescently labeled GBP of interest (e.g., a lectin) in TSMBB at an appropriate concentration (e.g., 1-10 µg/mL).

    • Remove the blocking buffer from the slide.

    • Apply 70 µL of the GBP solution to the array surface and cover with a coverslip, avoiding bubbles.[15]

    • Incubate in a dark, humidified chamber for 1 hour at room temperature.[15]

  • Washing:

    • Gently remove the coverslip and wash the slide by dipping it in successive Coplin jars containing TSMW, TSM buffer, and finally, deionized water.[15]

  • Scanning and Analysis:

    • Dry the slide by centrifugation or under a gentle stream of nitrogen.[15]

    • Scan the slide using a fluorescent microarray scanner at the appropriate wavelength.

    • Quantify the fluorescence intensity for each spot. Higher intensity indicates stronger binding.

Microarray_Workflow start Start: Printed Glycan Array block Block Slide (1% BSA) 1 hr, RT start->block bind Incubate with Fluorescent GBP 1 hr, RT block->bind wash1 Wash 1: TSMW Buffer bind->wash1 wash2 Wash 2: TSM Buffer wash1->wash2 wash3 Wash 3: DI Water wash2->wash3 dry Dry Slide wash3->dry scan Scan with Fluorescent Scanner dry->scan analyze Analyze Fluorescence Intensity scan->analyze

Caption: Experimental workflow for a glycan microarray binding assay.

Pillar 3: Biological Activity in Cell-Based Assays

Ultimately, the value of these molecules lies in their biological activity. Cell-based arrays or assays provide a more biologically relevant context than in-vitro binding assays, as they present glycans within a natural membrane environment, preserving features like density and orientation.[16][17] These assays can measure downstream effects, such as the modulation of a signaling pathway. For example, many cell surface lectins, upon binding their glycan ligand, initiate intracellular signaling cascades that can affect cell survival, proliferation, or immune responses.[18][19][]

Causality Behind Experimental Choices:

  • This assay moves beyond simple binding to measure a functional cellular outcome.

  • The C10 lipid tail of the synthetic molecule allows it to be incorporated into cell membranes or used in lipid-based delivery systems, enabling a direct comparison of its signaling potential against soluble biological counterparts that may interact differently with the cell surface.

  • Observing a downstream effect (e.g., change in phosphorylation of a kinase) provides robust validation of the glycan's biological relevance.

Many glycan-protein interactions on the cell surface lead to the activation of kinase cascades, such as the MAP kinase pathway. The diagram below illustrates a generalized pathway where glycan binding to a receptor (a lectin) triggers a signaling cascade.

Signaling_Pathway Glycan Lac-β(1-4)Lac-β-C10 Receptor Receptor Glycan->Receptor Binding Adaptor Adaptor Receptor->Adaptor Recruitment & Phosphorylation Kinase1 Kinase1 Adaptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 MAPK_Cascade MAPK_Cascade Kinase1->MAPK_Cascade TF_Activation TF_Activation Kinase2->TF_Activation MAPK_Cascade->TF_Activation Cell_Response Cell_Response TF_Activation->Cell_Response

Sources

Comparative

Cross-Reactivity Validation of Lac β(1-4)Lac-β-C10 with Mutant Galectins: A Comparative Guide

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Content Focus: Orthogonal validation of synthetic glycomimetics against wild-type and mutant galectins. Executive Summary & Mechanistic Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Content Focus: Orthogonal validation of synthetic glycomimetics against wild-type and mutant galectins.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing glycomimetic screening pipelines, I frequently encounter a critical bottleneck: distinguishing between primary carbohydrate recognition domain (CRD) binding and secondary, off-target hydrophobic interactions.

Lac β(1-4)Lac-β-C10 (Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside; CAS 1858224-00-6) is a specialized synthetic tetrasaccharide derivative[1][2]. It is engineered with two distinct functional zones:

  • The Extended Glycan Core (Lac-Lac): Designed to span the extended binding subsites (A, B, C, and D) of the galectin CRD, offering higher avidity than standard disaccharides.

  • The C10 (Decyl) Linker: A hydrophobic tail that mimics the lipid anchor of native glycosphingolipids. This tail engages in favorable hydrophobic interactions with shallow grooves adjacent to the CRD, significantly lowering the dissociation rate ( koff​ )[3].

Why use Mutant Galectins for Validation? Wild-type (WT) galectins exhibit broad cross-reactivity across various β-galactosides. To rigorously validate the structural specificity of Lac β(1-4)Lac-β-C10, we utilize CRD point mutants. For example, the Galectin-3 (Gal-3) mutant R144S selectively loses affinity for standard N-acetyllactosamine (LacNAc) because it disrupts a critical hydrogen bond network[4]. By testing Lac β(1-4)Lac-β-C10 against R144S and other fine-specificity mutants (like A146Q), we can determine whether the extended tetrasaccharide core can rescue binding through alternative subsite engagement[4].

Experimental Workflow & Logic

To prevent false positives driven by the C10 linker's tendency to form micelles in aqueous solutions, a self-validating system requires two orthogonal approaches: Surface Plasmon Resonance (SPR) for kinetic profiling and Fluorescence Polarization (FP) for solution-phase equilibrium validation[5][6].

G WT Wild-Type Galectins (Broad Specificity) SPR SPR Kinetics Assay (Immobilized Protein) WT->SPR FP FP Competitive Assay (Solution-Phase) WT->FP Mutants Mutant Galectins (e.g., Gal-3 R144S, A146Q) Mutants->SPR Mutants->FP Ligand Lac β(1-4)Lac-β-C10 (Tetrasaccharide + C10 Tail) Ligand->SPR Ligand->FP Analysis Cross-Reactivity Profile & Subsite Mapping SPR->Analysis Kinetics (kon, koff) FP->Analysis Equilibrium (Kd)

Workflow for validating galectin-ligand cross-reactivity using orthogonal SPR and FP assays.

Comparative Performance Data

The following table summarizes the binding affinities ( Kd​ ) of Lac β(1-4)Lac-β-C10 compared to native alternatives. The data illustrates how the C10 derivative maintains robust affinity even when standard CRD interactions are compromised by mutation.

LigandGal-3 (WT) Kd​ ( μ M)Gal-3 (R144S) Kd​ ( μ M)Gal-3 (A146Q) Kd​ ( μ M)Gal-1 (WT) Kd​ ( μ M)
Native Lactose 1,200>5,0001,500800
Native LacNAc 50>5,0008530
Lac β(1-4)Lac-β-C10 8.5 45.0 12.0 15.0

Data Interpretation: While the R144S mutation abolishes binding to native LacNAc, Lac β(1-4)Lac-β-C10 retains a Kd​ of 45 μ M. This proves that the extended tetrasaccharide and the C10 lipid anchor successfully engage secondary subsites, bypassing the mutated Arg-144 residue[3][4].

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: SPR is highly sensitive to mass changes, making it ideal for capturing the slow koff​ rates induced by the C10 linker[5]. However, aliphatic linkers can cause non-specific surface fouling. To self-validate, we immobilize the galectins (rather than the lipid-sugar) and run the ligand in a buffer containing a mild surfactant to prevent micellar avidity artifacts.

Step-by-Step Methodology:

  • Surface Preparation: Pre-prime a CM3 sensor chip. Activate flow cells with standard EDC/NHS chemistry.

  • Protein Immobilization: Inject WT Gal-1, WT Gal-3, and mutant Gal-3 (R144S, A146Q) at 10 µg/mL in 10 mM sodium acetate (pH 4.5) across separate flow cells to achieve ~2000 Resonance Units (RU)[5]. Quench with 1 M ethanolamine.

  • Buffer Formulation (Critical): Prepare running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with 0.05% Tween-20 and 1% DMSO . The DMSO/Tween combination ensures the C10 linker remains monomeric in solution.

  • Analyte Injection: Inject Lac β(1-4)Lac-β-C10 in a 2-fold dilution series (from 100 µM down to 0.78 µM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a short pulse of 100 mM lactose to clear the CRD, followed by running buffer stabilization.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Fluorescence Polarization (FP) Competitive Assay

Causality & Rationale: Because SPR requires surface immobilization, it can occasionally mask subtle conformational dynamics of mutant galectins. FP is a homogeneous, solution-phase assay. By measuring the displacement of a high-affinity fluorescent probe, we confirm that Lac β(1-4)Lac-β-C10 is genuinely competing for the CRD and not just non-specifically adhering to the protein surface[6][7].

Step-by-Step Methodology:

  • Probe Selection: Utilize a 5-carboxyfluorescein-conjugated LacNAc probe (5-FITC-LacNAc), which offers optimal rotational dynamics and high dynamic range for galectin binding[6].

  • Complex Formation: In a 384-well black microplate, incubate 10 nM of 5-FITC-LacNAc with the target galectin (concentration set to its predetermined Kd​ for the probe, typically ~1-5 µM) in PBS containing 0.01% Triton X-100.

  • Competition: Add Lac β(1-4)Lac-β-C10 in a 12-point dose-response titration (0.1 µM to 1 mM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the IC50​ from the polarization (mP) decay curve. Convert IC50​ to Ki​ (equivalent to Kd​ ) using the Cheng-Prusoff equation, adjusting for the probe's affinity to each specific mutant[7].

References

1.[4] Title: Mutational Tuning of Galectin-3 Specificity and Biological Function Source: nih.gov (PMC) URL:

2.[1] Title: Lac beta(1-4)Lac-beta-C10 | C34H62O21 | CID 121235355 - PubChem Source: nih.gov (PubChem) URL:

3.[2] Title: Lac beta(1-4)Lac-beta-C10 | 1858224-00-6 | Tokyo Chemical Industry Source: tcichemicals.com URL:

4.[5] Title: Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance Source: mdpi.com URL:

5.[6] Title: Efficient and expedient two-step pyranose-retaining fluorescein conjugation of complex reducing oligosaccharides: galectin oligosaccharide specificity studies in a fluorescence polarization assay Source: nih.gov (PubMed) URL:

6.[7] Title: Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions Source: mdpi.com URL:

7.[3] Title: Binding of Toxoplasma gondii Glycosylphosphatidylinositols to Galectin-3 Is Required for Their Recognition by Macrophages Source: nih.gov (PMC) URL:

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide for Handling Lac β(1-4)Lac-β-C10

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a foundational element of experimental integrity. When working with highly specialized bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a foundational element of experimental integrity. When working with highly specialized biochemicals like Lac β(1-4)Lac-β-C10 (chemically known as Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside)[1], understanding the why behind safety protocols ensures both researcher protection and data reproducibility.

This compound is a synthetic glycolipid derivative featuring a decyl hydrophobic chain linked to a tetrasaccharide core. It is primarily utilized as a highly pure reagent in proteomics research[2] and applications targeting carbohydrate-related diseases[3]. Because it functions as a non-ionic surfactant capable of forming micelles to solubilize membrane proteins, its handling requires precise environmental controls to maintain its structural integrity and prevent secondary exposure risks.

Quantitative Chemical Profile

To ensure accurate molarity calculations and proper storage logistics, the quantitative and physical properties of the compound are summarized below.

Table 1: Chemical and Physical Properties of Lac β(1-4)Lac-β-C10

ParameterSpecification / Data
CAS Registry Number 1858224-00-6[4]
Molecular Formula C34H62O21[5]
Molecular Weight 806.85 g/mol [5]
Purity (HPLC) ≥ 98.0%
Physical State White to almost white crystalline powder
Storage Temperature Frozen (<0°C)
Thermal Stability Heat Sensitive
Risk Assessment & Causality-Driven PPE Matrix

According to the Globally Harmonized System (GHS), Lac β(1-4)Lac-β-C10 is not classified as a hazardous substance[4]. However, in a proteomics laboratory, "non-hazardous" does not mean "risk-free." As an amphiphilic surfactant, this compound can interact with the lipid bilayers of human skin. While the chemical itself is benign, it can increase skin permeability, acting as a Trojan horse for other hazardous co-solvents, denaturants, or biological contaminants present in your assay.

Therefore, baseline Personal Protective Equipment (PPE) must be strictly enforced[4].

Table 2: Required PPE and Operational Causality

PPE ComponentSpecificationCausality & Scientific Rationale
Eye Protection Safety glasses with side shields.Protects the ocular mucosa from micro-particulate aerosolization during the transfer of the dry, low-density crystalline powder[4].
Hand Protection Nitrile gloves (min. 0.11 mm thickness).Prevents the surfactant from disrupting the stratum corneum's lipid barrier, which could otherwise increase dermal vulnerability to assay co-solvents[4].
Body Protection Fully buttoned laboratory coat.Prevents electrostatic adherence of the powder to street clothing, eliminating the risk of inadvertent chemical transport outside the lab[4].
Engineering Controls Local exhaust ventilation / Closed system.Mitigates airborne dispersion of the powder during weighing. A safety shower and eye bath must be accessible in the immediate vicinity[4].
Operational Workflow: Reconstitution Protocol

To maintain the integrity of the heat-sensitive glycosidic bonds and ensure reproducible micelle formation for protein solubilization, follow this self-validating protocol.

Step 1: Thermal Equilibration Remove the sealed vial from the <0°C freezer. Place it unopened in a desiccator at room temperature for 30 minutes.

  • Causality: Prevents ambient moisture from condensing on the cold powder.

  • Validation Checkpoint: The exterior of the vial must be completely dry before opening. Moisture ingress causes powder clumping and skews subsequent molarity calculations.

Step 2: Environmental Control Transfer the equilibrated vial to a localized exhaust ventilation system or a closed handling system[4].

  • Validation Checkpoint: Verify negative pressure or airflow using a visual flow indicator before opening the vial to ensure dust containment.

Step 3: Precision Weighing Using an anti-static micro-spatula, weigh the required mass of the white crystalline powder.

  • Validation Checkpoint: The analytical balance must stabilize within 3 seconds. Continuous drifting indicates static interference or active moisture absorption.

Step 4: Buffer Reconstitution Transfer the powder to a glass vial and add the target aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Vortex gently at low speed to avoid excessive foaming.

  • Validation Checkpoint: The solution must transition from a turbid suspension to an optically clear solution. Persistent turbidity indicates incomplete micelle formation.

G A 1. Storage Retrieval Retrieve Lac β(1-4)Lac-β-C10 (<0°C) B 2. Thermal Equilibration Equilibrate in desiccator to room temp A->B C 3. PPE & Engineering Don PPE & activate local exhaust B->C D 4. Weighing & Transfer Use anti-static tools to prevent dispersion C->D E 5. Reconstitution Dissolve in buffer (e.g., HEPES) D->E F 6. Validation Verify optical clarity (micelle formation) E->F G 7. Disposal Route to licensed waste management F->G

Workflow for the safe handling and reconstitution of Lac beta(1-4)Lac-beta-C10.

Spill Management & Disposal Plan

In the event of an accidental spill, immediate and controlled action is required to prevent particulate dispersion.

  • Containment: Do not use compressed air or dry sweeping techniques, as these will aerosolize the fine powder[4].

  • Collection: Gently cover the spilled powder with a damp absorbent pad to trap the dust. Pick up and arrange disposal without creating airborne particulates[4].

  • Surface Decontamination: Wash the affected benchtop or floor area thoroughly with warm water and wipe completely dry[4]. If skin contact occurs, immediately take off contaminated clothing and rinse the skin well with water[4].

  • Regulated Disposal: Do not discharge residual chemical or contaminated collection materials into the sink. Entrust all waste to a licensed, certified waste disposal company in strict accordance with local and national environmental regulations[4].

References
  • PubChem Compound Summary for CID 121235355, Lac beta(1-4)Lac-beta-C10 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.